molecular formula C42H36O28 B12370840 1'-O-methyl neochebulinate

1'-O-methyl neochebulinate

Número de catálogo: B12370840
Peso molecular: 988.7 g/mol
Clave InChI: KKDZPMDDYIYZJK-BOITVKKFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3S)-4-[(2R,3R,4R,5R,6S)-5-hydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl]oxy-4-oxo-3-[(3S,4S)-5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl]butanoic acid has been reported in Terminalia chebula with data available.

Propiedades

Fórmula molecular

C42H36O28

Peso molecular

988.7 g/mol

Nombre IUPAC

(3S)-4-[(2R,3R,4R,5R,6S)-5-hydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl]oxy-4-oxo-3-[(3S,4S)-5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl]butanoic acid

InChI

InChI=1S/C42H36O28/c1-64-41(63)34-26(25-14(39(61)68-34)8-22(49)30(55)31(25)56)15(9-24(50)51)40(62)67-33-23(10-65-36(58)11-2-16(43)27(52)17(44)3-11)66-42(70-38(60)13-6-20(47)29(54)21(48)7-13)32(57)35(33)69-37(59)12-4-18(45)28(53)19(46)5-12/h2-8,15,23,26,32-35,42-49,52-57H,9-10H2,1H3,(H,50,51)/t15-,23+,26-,32+,33+,34-,35+,42-/m0/s1

Clave InChI

KKDZPMDDYIYZJK-BOITVKKFSA-N

SMILES isomérico

COC(=O)[C@@H]1[C@H](C2=C(C(=C(C=C2C(=O)O1)O)O)O)[C@H](CC(=O)O)C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)COC(=O)C6=CC(=C(C(=C6)O)O)O

SMILES canónico

COC(=O)C1C(C2=C(C(=C(C=C2C(=O)O1)O)O)O)C(CC(=O)O)C(=O)OC3C(OC(C(C3OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)COC(=O)C6=CC(=C(C(=C6)O)O)O

Origen del producto

United States

Foundational & Exploratory

What is the chemical structure of 1'-O-methyl neochebulinate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1'-O-methyl neochebulinate is a hydrolysable tannin found in the medicinal plant Terminalia chebula. As a member of the tannin family, it is part of a class of compounds known for their significant biological activities, including anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside available data on its physicochemical properties and biological context. While specific quantitative biological activity and detailed experimental protocols for this particular compound are not extensively documented in publicly available literature, this guide furnishes information on related compounds and general methodologies for the isolation and analysis of tannins from Terminalia chebula. The potential mechanism of action, through the modulation of key inflammatory signaling pathways, is also discussed, providing a basis for future research and drug development endeavors.

Chemical Structure and Properties

This compound is a complex hydrolysable tannin. Its structure is characterized by a central glucose core esterified with galloyl and chebuloyl moieties, with a distinguishing methyl ether group at the 1'-O position.

Chemical Identifiers:

  • IUPAC Name: (3S)-4-[(2R,3R,4R,5R,6S)-5-hydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl]oxy-4-oxo-3-[(3S,4S)-5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl]butanoic acid[1]

  • Molecular Formula: C₄₂H₃₆O₂₈[1]

  • Molecular Weight: 988.7 g/mol

  • Canonical SMILES: COC(=O)C1C(C2=C(C(=C(C=C2C(=O)O1)O)O)O)C(CC(=O)O)C(=O)OC3C(OC(C(C3OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)COC(=O)C6=CC(=C(C(=C6)O)O)O

Physicochemical Data
PropertyValue (Computed)Source
Molecular Weight 988.7 g/mol PubChem
XLogP3 0.7PubChem
Hydrogen Bond Donors 15PubChem
Hydrogen Bond Acceptors 28PubChem
Rotatable Bond Count 15PubChem
Exact Mass 988.13931049PubChem
Monoisotopic Mass 988.13931049PubChem
Topological Polar Surface Area 467 ŲPubChem
Heavy Atom Count 70PubChem

Biological Context and Potential Mechanism of Action

While direct studies on the biological activity of this compound are limited, the therapeutic effects of the plant it is isolated from, Terminalia chebula, are well-documented. The biological activities of Terminalia chebula extracts are largely attributed to their rich content of hydrolysable tannins.

Research has shown that hydrolysable tannin fractions from Terminalia chebula possess potent anti-inflammatory properties.[2] These effects are mediated, at least in part, through the modulation of key cellular signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2]

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a central regulator of inflammation. In response to pro-inflammatory stimuli, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines. Hydrolysable tannins from Terminalia chebula have been shown to inhibit this pathway, thereby reducing the expression of inflammatory mediators.[2]

NF_kB_Pathway LPS Pro-inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p50/p65) (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) (Active) IkBa_NFkB->NFkB Degradation of IκBα Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces Tannins Hydrolysable Tannins (e.g., this compound) Tannins->IKK Inhibits

Figure 1. Proposed inhibitory action of hydrolysable tannins on the NF-κB signaling pathway.

Experimental Protocols

General Protocol for the Extraction of Hydrolysable Tannins from Terminalia chebula

This protocol is a generalized procedure based on common phytochemical extraction techniques for tannins. Optimization will be required for the specific isolation of this compound.

1. Plant Material Preparation:

  • Obtain dried fruits of Terminalia chebula.
  • Grind the fruits into a fine powder to increase the surface area for extraction.

2. Extraction:

  • The powdered plant material is typically extracted with a polar solvent. A mixture of methanol (B129727) and water (e.g., 80% methanol) is often effective.
  • Perform the extraction at room temperature or with gentle heating (e.g., 40-60 °C) with continuous stirring for several hours. Maceration or soxhlet extraction are common methods.
  • Repeat the extraction process multiple times with fresh solvent to ensure maximum yield.

3. Filtration and Concentration:

  • Combine the extracts and filter to remove solid plant material.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. This yields a crude extract.

4. Fractionation:

  • The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), n-butanol) to separate compounds based on their polarity. Hydrolysable tannins are typically found in the more polar fractions (e.g., ethyl acetate and n-butanol).

5. Chromatographic Purification:

  • The tannin-rich fraction is then subjected to chromatographic techniques for the isolation of individual compounds.
  • Column Chromatography: Silica gel or Sephadex LH-20 are commonly used stationary phases. Elution is performed with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol or ethyl acetate and methanol.
  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a C18 column is a highly effective method for the final purification of individual tannins. A typical mobile phase would be a gradient of water (with a small amount of acid, e.g., formic acid, for better peak shape) and methanol or acetonitrile.

6. Structure Elucidation:

  • The structure of the purified compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments) and Mass Spectrometry (MS).

// Nodes Start [label="Dried Terminalia chebula Fruits", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grinding [label="Grinding"]; Extraction [label="Solvent Extraction\n(e.g., 80% Methanol)"]; Filtration [label="Filtration & Concentration"]; Crude_Extract [label="Crude Extract", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Fractionation [label="Liquid-Liquid Fractionation"]; Tannin_Fraction [label="Tannin-Rich Fraction", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Chromatography [label="Chromatographic Purification\n(Column Chromatography, HPLC)"]; Pure_Compound [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Structural Elucidation\n(NMR, MS)"];

// Edges Start -> Grinding; Grinding -> Extraction; Extraction -> Filtration; Filtration -> Crude_Extract; Crude_Extract -> Fractionation; Fractionation -> Tannin_Fraction; Tannin_Fraction -> Chromatography; Chromatography -> Pure_Compound; Pure_Compound -> Analysis; }

Figure 2. A general workflow for the isolation and identification of this compound.

Conclusion and Future Directions

This compound represents a promising lead compound for further investigation, given the established therapeutic potential of the plant from which it is derived and the known anti-inflammatory properties of hydrolysable tannins. The information provided in this guide on its chemical structure and the biological activities of related compounds lays the groundwork for future research.

To advance the development of this compound as a potential therapeutic agent, several key areas need to be addressed:

  • Development of a targeted isolation or synthetic protocol to obtain sufficient quantities of the pure compound for comprehensive biological testing.

  • Quantitative assessment of its biological activities , including its anti-inflammatory, antioxidant, and other potential therapeutic effects, to determine its potency and efficacy.

  • Elucidation of its precise mechanism of action , including its specific molecular targets within the NF-κB, MAPK, and other relevant signaling pathways.

  • In vivo studies to evaluate its pharmacokinetic profile, safety, and efficacy in relevant animal models of disease.

By addressing these research gaps, the full therapeutic potential of this compound can be explored, potentially leading to the development of novel and effective treatments for inflammatory and other diseases.

References

Unveiling 1'-O-methyl neochebulinate: A Technical Primer on its Discovery and Botanical Origin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, origin, and characteristics of 1'-O-methyl neochebulinate, a naturally occurring ellagitannin. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Discovery and Botanical Origin

This compound was identified as a chemical constituent of Terminalia chebula Retz. (Combretaceae), a tree native to South Asia and Southeast Asia. The fruit of this plant, commonly known as black myrobalan or Haritaki, has a long history of use in traditional medicine systems, including Ayurveda. Scientific investigations into the rich phytochemistry of Terminalia chebula led to the isolation and characterization of a diverse array of compounds, including this compound. While the specific, primary research article detailing the initial discovery and isolation of this compound could not be definitively identified in the conducted search, its presence in Terminalia chebula is noted in comprehensive reviews of the plant's chemical constituents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is computationally generated and provides a foundational understanding of the molecule's characteristics.

Table 1: Computed Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄₂H₃₆O₂₈
Molecular Weight 988.7 g/mol
Exact Mass 988.13931049 Da
Monoisotopic Mass 988.13931049 Da

Experimental Protocols

Detailed experimental protocols for the specific isolation of this compound are not available in the public domain based on the conducted search. However, a general methodology for the isolation of related hydrolyzable tannins from Terminalia chebula can be described. The following workflow represents a plausible, generalized approach for the extraction and purification of such compounds.

General Isolation Workflow for Ellagitannins from Terminalia chebula

G start Dried Fruit Powder of Terminalia chebula extraction Solvent Extraction (e.g., 70% aqueous methanol) start->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration partitioning Solvent Partitioning (e.g., with ethyl acetate) filtration->partitioning chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partitioning->chromatography fractions Fraction Collection and Analysis (TLC) chromatography->fractions purification Further Purification (e.g., Preparative HPLC) fractions->purification end Isolated this compound purification->end

Caption: Generalized workflow for the isolation of ellagitannins.

Potential Biological Activity and Signaling Pathways

Specific studies on the biological activity and the influence of this compound on signaling pathways are not extensively documented in the available literature. However, extracts from Terminalia chebula, rich in tannins and other phenolic compounds, have been reported to exhibit a range of biological effects. It is plausible that this compound contributes to the overall pharmacological profile of the plant extract. Further research is required to elucidate the specific biological functions and mechanisms of action of this compound.

The diagram below illustrates a hypothetical logical relationship for future investigation into the biological effects of this compound, based on the known activities of related compounds from Terminalia chebula.

G compound This compound interaction Interaction with Cellular Target (e.g., Enzyme, Receptor) compound->interaction pathway Modulation of Signaling Pathway (e.g., NF-κB, MAPK) interaction->pathway response Cellular Response (e.g., Anti-inflammatory, Antioxidant) pathway->response outcome Potential Therapeutic Effect response->outcome

Caption: Hypothetical investigation pathway for biological activity.

Conclusion

This compound is a constituent of the medicinally important plant Terminalia chebula. While its presence is documented, a significant gap exists in the scientific literature regarding its specific discovery, detailed isolation protocols, and dedicated biological studies. This technical guide highlights the current knowledge and underscores the need for further research to fully characterize this natural product and explore its potential applications in drug discovery and development. The methodologies and logical frameworks presented here provide a foundation for future investigations into this promising compound.

An In-depth Technical Guide to 1'-O-methyl neochebulinate and its Phytochemical Context

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the chemical identity of 1'-O-methyl neochebulinate. Due to the limited availability of research focused solely on this specific compound, this document also explores its broader phytochemical context within Terminalia chebula, the plant from which it is derived. The experimental protocols and biological activities discussed herein primarily pertain to the extracts of Terminalia chebula, which contain a mixture of compounds including this compound.

Compound Identification

  • Compound: this compound

  • CAS Number: 1236310-34-1[1][2][3]

  • IUPAC Name: (3S)-4-[(2R,3R,4R,5R,6S)-5-hydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl]oxy-4-oxo-3-[(3S,4S)-5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl]butanoic acid

A slightly different IUPAC name has also been reported: 4-[5-hydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl]oxy-4-oxo-3-(5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl)butanoic acid.[3]

Phytochemical Context: Terminalia chebula

This compound is a constituent of the fruit of Terminalia chebula, a plant renowned in traditional medicine and a subject of modern scientific investigation. The fruit is particularly rich in hydrolyzable tannins, which are believed to be the primary contributors to its biological activities.

Table 1: Phytochemical Composition of Terminalia chebula Fruit Extracts

Phytochemical ClassKey ConstituentsTypical Concentration/Notes
Hydrolyzable Tannins Chebulinic acid, Chebulagic acid, Neochebulinic acid, Corilagin, Punicalagin, Terchebin, Gallic acid, Ellagic acidComprise up to 32-45% of the fruit's composition.[1] Standardized extracts often contain high levels of chebulinic and chebulagic acids.[2]
Flavonoids Luteolin, Rutin, QuercetinPresent in various extracts and contribute to antioxidant properties.
Phenolic Acids Ferulic acid, Vanillic acid, Caffeic acid, p-Coumaric acidThese compounds are known for their antioxidant and anti-inflammatory effects.
Triterpenoids Arjun glucoside 1, Arjungenin, Chebulosides 1 and 2Have been reported in the plant.
Other Compounds Vitamin C, Proteins, Amino acids, Fructose, Sorbitol, Fatty acids (e.g., palmitic, linoleic, oleic)Contribute to the overall nutritional and therapeutic profile.

Experimental Protocols for Terminalia chebula Extracts

The following experimental methodologies are commonly employed in the study of Terminalia chebula extracts.

1. Solvent Extraction of Phytochemicals

  • Objective: To isolate bioactive compounds from the dried fruit of Terminalia chebula.

  • Methodology:

    • Dried fruits are powdered to increase the surface area for extraction.

    • A specific quantity of the powder (e.g., 100 g) is submerged in a solvent, frequently 75% methanol (B129727) (e.g., 500 ml).[1]

    • The mixture is agitated, often by stirring overnight, to facilitate the transfer of soluble compounds into the solvent.[1]

    • The solid plant material is separated from the liquid extract through centrifugation or filtration.[1]

    • This process may be repeated to enhance the yield of the extracted compounds.[1]

2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Objective: To quantify the antioxidant capacity of the plant extract.

  • Methodology:

    • DPPH, a stable free radical with a characteristic deep purple color and maximum absorbance at 517 nm, is prepared as a solution.[1]

    • The Terminalia chebula extract is added to the DPPH solution.

    • Antioxidant compounds in the extract donate hydrogen atoms or electrons to the DPPH radical, neutralizing it and causing a color change from purple to yellow.[1]

    • The reduction in absorbance at 517 nm is measured using a spectrophotometer.[1]

    • The scavenging activity is often expressed as the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals. A methanolic extract of T. chebula has shown an IC50 value of approximately 5.5 µg/mL.[3]

Conceptual Relationship Diagram

The following diagram illustrates the logical progression from the plant source to its constituent phytochemical classes and their associated biological activities.

G From Plant to Biological Effect: A Conceptual Overview A Terminalia chebula (Fruit) B Extraction & Isolation A->B processed via C Complex Phytochemical Extract B->C yields D Hydrolyzable Tannins (incl. Neochebulinates) C->D comprises E Phenolic Acids & Flavonoids C->E comprises F Other Constituents C->F comprises G Observed Biological Activities D->G synergistically produce E->G synergistically produce F->G synergistically produce H Antioxidant G->H examples include I Anti-inflammatory G->I examples include J Neuroprotective G->J examples include

Caption: Conceptual workflow from Terminalia chebula to its biological effects.

References

An In-depth Technical Guide on the Biological Activity of Chebulinic Acid and its Derivatives from Terminalia chebula

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "1'-O-methyl neochebulinate": Extensive literature searches did not yield specific information on a compound named "this compound." It is plausible that this name is a specific derivative of a more commonly known compound or a synonym not widely used in published literature. One study has identified "neochebulic acid" as a minor isomer of chebulic acid. This guide will focus on the well-documented biological activities of the major bioactive hydrolyzable tannins isolated from Terminalia chebula, namely chebulinic acid and chebulagic acid , which are likely the compounds of interest.

The fruit of Terminalia chebula Retz. is a cornerstone of traditional medicine systems, including Ayurveda, and is renowned for its broad spectrum of therapeutic properties. Modern phytochemical research has identified a wealth of bioactive compounds within this plant, with chebulinic acid and chebulagic acid being among the most significant. These ellagitannins are credited with a remarkable array of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, antimicrobial, antiviral, antidiabetic, and gastroprotective activities. This technical guide provides a comprehensive overview of the biological activities of chebulinic acid and chebulagic acid, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Chebulinic acid and chebulagic acid have demonstrated potent antitumor effects across a range of cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and prevention of migration.

Quantitative Data on Anticancer Activity

CompoundCancer Cell LineBiological EffectQuantitative MeasurementReference
Chebulinic AcidColorectal Carcinoma (HR8348)Anti-proliferativeIC50: 35.4 µg/mL
Chebulinic AcidColorectal Carcinoma (LoVo)Anti-proliferativeIC50: 42.7 µg/mL
Chebulinic AcidColorectal Carcinoma (LS174T)Anti-proliferativeIC50: 53.1 µg/mL
Chebulagic AcidRetinoblastoma (Y79)Anti-proliferative~50% inhibition at 50 µM
Chebulagic AcidHuman Hepatoma (HepG2)Anti-hepatomaIC50 (72h): 96.81 µmol/L
Chebulinic AcidHuman Hepatoma (HepG2)Anti-hepatomaIC50 (72h): 156.40 µmol/L

Signaling Pathways in Anticancer Activity

The anticancer effects of chebulinic acid are linked to the modulation of key signaling pathways that regulate cell survival and proliferation. Specifically, it has been shown to downregulate the phosphorylation of ERK1/2 and AKT in colorectal cancer cells, leading to decreased cell growth and survival. Concurrently, it upregulates the expression of cleaved caspase-3, a key executioner of apoptosis.

Chebulagic acid has been found to suppress gastric cancer by targeting the AURKA/β-catenin/Wnt signaling pathway. It downregulates the expression of AURKA, which in turn inhibits the β-catenin and Wnt signaling cascades that are crucial for cancer cell proliferation and invasion.

PI3K_AKT_MAPK_ERK_pathway Chebulinic_Acid Chebulinic Acid PI3K PI3K Chebulinic_Acid->PI3K inhibits MAPK MAPK Chebulinic_Acid->MAPK inhibits Caspase3 Cleaved Caspase-3 Chebulinic_Acid->Caspase3 activates AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT phosphorylation Proliferation Cell Proliferation & Survival p_AKT->Proliferation ERK ERK MAPK->ERK p_ERK p-ERK1/2 ERK->p_ERK phosphorylation p_ERK->Proliferation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Chebulinic acid inhibits PI3K/AKT and MAPK/ERK pathways.

AURKA_Wnt_pathway Chebulagic_Acid Chebulagic Acid AURKA AURKA Chebulagic_Acid->AURKA inhibits GSK3b GSK3β AURKA->GSK3b phosphorylates (inactivates) p_GSK3b p-GSK3β (inactive) beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation degradation Degradation beta_catenin->degradation Wnt_signaling Wnt Signaling (Gene Transcription) beta_catenin->Wnt_signaling translocates to nucleus Proliferation Cancer Cell Proliferation Wnt_signaling->Proliferation

Caption: Chebulagic acid inhibits the AURKA/β-catenin/Wnt pathway.

Experimental Protocols

Cell Proliferation (MTT) Assay

  • Seed cancer cells (e.g., Y79, HR8348) in a 96-well plate at a density of 5 x 10³ cells/well.

  • Treat the cells with varying concentrations of chebulinic acid or chebulagic acid (e.g., 0.001 to 100 µM) for 24-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of a lysis buffer (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Western Blot Analysis

  • Treat cells with the test compound for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-p-AKT, anti-cleaved caspase-3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Anti-inflammatory Activity

Both chebulinic acid and chebulagic acid exhibit significant anti-inflammatory properties. They have been shown to inhibit key inflammatory enzymes and modulate inflammatory signaling pathways.

Quantitative Data on Anti-inflammatory Activity

CompoundAssayTarget/ModelQuantitative MeasurementReference
Chebulinic AcidProtein Denaturation InhibitionEgg AlbuminIC50: 43.92 µg/mL
Chebulagic AcidAnti-inflammatoryLPS-induced RAW264.7 cellsNO release significantly lower than model at 50 µmol/L
Chebulinic AcidAnti-inflammatoryLPS-induced RAW264.7 cellsNO release significantly lower than model at 50 µmol/L
Chebulagic AcidCOX-1 InhibitionIn vitroPotent Inhibition
Chebulagic AcidCOX-2 InhibitionIn vitroPotent Inhibition
Chebulagic Acid5-LOX InhibitionIn vitroPotent Inhibition

Signaling Pathways in Anti-inflammatory Activity

Chebulagic acid, chebulinic acid, and gallic acid have been shown to inhibit TNFα-induced pro-inflammatory and pro-angiogenic activities in retinal capillary endothelial cells. This is achieved by inhibiting the phosphorylation of p38, ERK, and NFκB.

TNFa_inflammatory_pathway Compounds Chebulagic Acid Chebulinic Acid Gallic Acid TNFa TNFα Compounds->TNFa inhibit binding p38 p38 Compounds->p38 inhibit phosphorylation ERK ERK Compounds->ERK inhibit phosphorylation NFkB NFκB Compounds->NFkB inhibit phosphorylation TNFR1 TNFα-Receptor-1 TNFa->TNFR1 TNFR1->p38 TNFR1->ERK TNFR1->NFkB p_p38 p-p38 p38->p_p38 phosphorylation p_ERK p-ERK ERK->p_ERK phosphorylation p_NFkB p-NFκB NFkB->p_NFkB phosphorylation Inflammation Pro-inflammatory & Pro-angiogenic Activities (IL-6, IL-8, MCP-1, MMP-9) p_p38->Inflammation p_ERK->Inflammation p_NFkB->Inflammation

Caption: Inhibition of TNFα-induced inflammatory signaling.

Experimental Protocols

In Vitro Anti-inflammatory Assay (Protein Denaturation)

  • Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of chebulinic acid (e.g., 10-100 µg/mL).

  • Use diclofenac (B195802) sodium as a standard reference drug.

  • Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

  • Seed RAW264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of the

Potential Therapeutic Effects of 1'-O-methyl neochebulinate: A Prospective Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a prospective analysis of the potential therapeutic effects of 1'-O-methyl neochebulinate. As of the date of this publication, no direct experimental studies on this compound have been identified in the public domain. The information presented herein is extrapolated from research on its parent compounds, neochebulinic acid and chebulinic acid, and the known effects of methylation on similar polyphenolic compounds. This guide is intended for researchers, scientists, and drug development professionals as a theoretical framework to stimulate further investigation.

Introduction

This compound is a hypothetical methylated derivative of neochebulinic acid, a naturally occurring ellagitannin found in the fruits of Terminalia chebula Retz.[1]. Neochebulinic acid and its isomer, chebulinic acid, are major bioactive constituents of Terminalia chebula, a plant with a long history of use in traditional medicine, particularly in Ayurveda.[2]. Chebulinic acid has been extensively studied and shown to possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects[2][3][4][5][6].

Methylation is a common metabolic modification of polyphenols that can significantly influence their bioavailability, stability, and biological activity[7][8]. Therefore, it is plausible that this compound could exhibit unique or enhanced therapeutic properties compared to its parent compound. This technical guide will explore the potential therapeutic effects of this compound based on the known activities of neochebulinic acid, chebulinic acid, and the general impact of O-methylation on polyphenolic bioactivity.

Potential Therapeutic Effects

Based on the pharmacological profile of its parent compounds, this compound is hypothesized to possess anti-inflammatory, antioxidant, and anticancer properties.

Anti-inflammatory Activity

Chebulinic acid has demonstrated significant anti-inflammatory properties by inhibiting protein denaturation, a key process in inflammation[9]. It has also been shown to modulate inflammatory pathways[2][5]. Methylation of flavonoids, a class of polyphenols, has been shown to modulate their anti-inflammatory effects. Therefore, this compound could potentially exhibit potent anti-inflammatory activity.

Antioxidant Activity

Both chebulic acid and chebulinic acid are known for their strong antioxidant properties, including free radical scavenging and ferric-reducing activities[1][2][5]. They can protect cells from oxidative damage, which is implicated in numerous chronic diseases[1][5]. The O-methylation of polyphenols can either enhance or decrease their antioxidant capacity. Further studies would be needed to determine the effect of methylation on the antioxidant potential of neochebulinate.

Anticancer Activity

Chebulinic acid has emerged as a promising anticancer agent, demonstrating antiproliferative and pro-apoptotic effects in various cancer cell lines[3][4][6][10][11]. It has been shown to modulate key signaling pathways involved in cancer progression, such as the PI3K/AKT and MAPK/ERK pathways[11]. The methylation of certain compounds can influence their anticancer efficacy. Thus, this compound warrants investigation as a potential anticancer agent.

Quantitative Data from Related Compounds

The following tables summarize quantitative data from studies on chebulinic acid, which may serve as a reference for hypothesizing the potential efficacy of this compound.

Table 1: In Vitro Anticancer Activity of Chebulinic Acid

Cell LineAssayIC50 (µg/mL)Reference
Colon Adenocarcinoma (HT-29)MTT Assay41.2 (at 200 µg/mL % inhibition)[10]
Human Leukemia (K562)Not SpecifiedNot Specified[10]
Colorectal Carcinoma (HR8348)CCK-8 Assay37.18 ± 2.89 µmol/L[11]
Colorectal Carcinoma (LoVo)CCK-8 Assay40.78 ± 2.61 µmol/L[11]
Colorectal Carcinoma (LS174T)CCK-8 Assay38.68 ± 2.12 µmol/L[11]

Table 2: Anti-inflammatory Activity of Chebulinic Acid

AssayModelIC50 (µg/mL)Reference
Protein Denaturation InhibitionEgg Albumin43.92[9]

Table 3: Antimicrobial Activity of Neochebulinic Acid

OrganismAssayMIC (µg/mL)MBC (µg/mL)Reference
Helicobacter pylori (ATCC 700392)Broth Microdilution16-128>8x MIC[12]

Experimental Protocols from Cited Research on Related Compounds

The following are detailed methodologies for key experiments performed on chebulinic acid and neochebulinic acid, which could be adapted for the study of this compound.

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic potential of a compound against cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The test compound (e.g., chebulinic acid) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

(Based on the methodology described for T. chebula extracts and chebulinic acid)[10]

In Vitro Anti-inflammatory Activity (Protein Denaturation Inhibition)

Objective: To assess the anti-inflammatory activity of a compound by its ability to inhibit protein denaturation.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound (e.g., chebulinic acid) is prepared.

  • Control: A control solution is prepared without the test compound.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes.

  • Denaturation: Denaturation is induced by heating the mixtures at 70°C for 5 minutes.

  • Cooling: The solutions are cooled to room temperature.

  • Absorbance Measurement: The absorbance of the solutions is measured at 660 nm.

  • Data Analysis: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100. The IC50 value is then determined.

(Based on the methodology described for chebulinic acid)[9]

Antimicrobial Activity (Broth Microdilution for MIC and MBC)

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound against a specific bacterium.

Methodology:

  • Bacterial Culture: The target bacterium (e.g., Helicobacter pylori) is cultured in an appropriate broth medium under suitable conditions.

  • Compound Preparation: The test compound (e.g., neochebulinic acid) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the bacterium.

  • Incubation: The plate is incubated under appropriate conditions for 24-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

  • MBC Determination: Aliquots from the wells showing no visible growth are subcultured onto agar (B569324) plates. The plates are incubated, and the MBC is determined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

(Based on the methodology described for neochebulinic acid)[12]

Visualizations of Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways and experimental workflows relevant to the investigation of this compound.

anticancer_pathway Methyl_Neochebulinate 1'-O-methyl neochebulinate PI3K PI3K Methyl_Neochebulinate->PI3K inhibits MAPK MAPK Methyl_Neochebulinate->MAPK inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation promotes Apoptosis Apoptosis AKT->Apoptosis inhibits ERK ERK MAPK->ERK ERK->Proliferation promotes Migration Cell Migration ERK->Migration promotes

Caption: Hypothetical inhibition of pro-survival signaling pathways by this compound.

experimental_workflow Start Start: Hypothesis Generation Synthesis Synthesis & Characterization of This compound Start->Synthesis In_Vitro In Vitro Screening (Anticancer, Anti-inflammatory, Antioxidant Assays) Synthesis->In_Vitro Mechanism Mechanism of Action Studies (Western Blot, qPCR) In_Vitro->Mechanism In_Vivo In Vivo Efficacy Studies (Animal Models) Mechanism->In_Vivo Toxicology Toxicology & Safety Assessment In_Vivo->Toxicology Conclusion Conclusion: Therapeutic Potential Toxicology->Conclusion

Caption: Proposed experimental workflow for the evaluation of this compound.

Conclusion and Future Directions

While there is currently no direct evidence on the therapeutic effects of this compound, the extensive research on its parent compounds, neochebulinic acid and chebulinic acid, provides a strong rationale for its investigation. The potential for methylation to modulate the known anti-inflammatory, antioxidant, and anticancer properties of these ellagitannins makes this compound a compelling candidate for drug discovery and development.

Future research should focus on the chemical synthesis and purification of this compound to enable its biological evaluation. The experimental protocols outlined in this guide can serve as a starting point for in vitro and in vivo studies to elucidate its therapeutic potential and mechanisms of action. A thorough investigation is warranted to determine if this compound offers advantages over its parent compounds in terms of efficacy, bioavailability, and safety.

References

In-Depth Technical Guide: Hypothesized Mechanisms of Action for 1'-O-methyl neochebulinate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration of potential signaling pathways, molecular targets, and cellular effects for researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific mechanism of action of 1'-O-methyl neochebulinate is not available in the public domain at this time. The following guide is based on a comprehensive search of scientific literature and databases. The absence of specific data precludes the inclusion of quantitative data tables, detailed experimental protocols, and specific signaling pathway diagrams for this compound.

This guide will, however, provide a foundational understanding of the general pharmacological context of related compounds and outline hypothetical mechanisms of action and experimental approaches that could be employed to elucidate the activity of this compound.

Introduction to Neochebulinate and its Derivatives

Neochebulinate is a member of the ellagitannin class of compounds, which are complex polyphenols found in various plant species. Ellagitannins are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The methylation of a hydroxyl group to form this compound suggests a modification that could potentially alter its pharmacokinetic and pharmacodynamic properties, such as its stability, bioavailability, and molecular interactions.

Hypothesized Mechanisms of Action

Based on the known activities of structurally related ellagitannins and other polyphenolic compounds, several hypotheses for the mechanism of action of this compound can be proposed. These hypotheses provide a framework for future investigation.

Antioxidant and Radical Scavenging Activity

One of the most well-established properties of polyphenols is their ability to act as antioxidants.

  • Hypothesis: this compound may exert its effects by directly scavenging free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). This action would protect cells from oxidative stress-induced damage to lipids, proteins, and DNA.

  • Potential Signaling Pathway Involvement: This direct scavenging activity may not involve a classical signaling pathway but could influence multiple pathways sensitive to the cellular redox state, such as the Nrf2/Keap1 pathway, which is a master regulator of the antioxidant response.

Logical Relationship of Antioxidant Activity

1-O-methyl_neochebulinate 1-O-methyl_neochebulinate Neutralization Neutralization 1-O-methyl_neochebulinate->Neutralization ROS_RNS Reactive Oxygen/Nitrogen Species ROS_RNS->Neutralization Cellular_Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) Neutralization->Cellular_Damage Prevents

Caption: Hypothetical direct antioxidant action of this compound.

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases. Polyphenols are known to possess anti-inflammatory properties.

  • Hypothesis: this compound may inhibit key pro-inflammatory signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways. This would lead to a reduction in the production of inflammatory mediators like cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).

Hypothetical Anti-inflammatory Signaling Pathway

cluster_inhibition Inhibition by this compound 1-O-methyl_neochebulinate 1-O-methyl_neochebulinate NFkB_pathway NF-κB Pathway 1-O-methyl_neochebulinate->NFkB_pathway MAPK_pathway MAPK Pathway 1-O-methyl_neochebulinate->MAPK_pathway Proinflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) NFkB_pathway->Proinflammatory_Mediators MAPK_pathway->Proinflammatory_Mediators Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_pathway Inflammatory_Stimuli->MAPK_pathway Inflammation Inflammation Proinflammatory_Mediators->Inflammation

Caption: Proposed inhibition of pro-inflammatory pathways by this compound.

Anticancer Activity

Many natural products are investigated for their potential as anticancer agents.

  • Hypothesis: this compound could exert anticancer effects by inducing apoptosis (programmed cell death), inhibiting cell proliferation, and preventing angiogenesis (the formation of new blood vessels that supply tumors).

  • Potential Signaling Pathway Involvement: This could involve the modulation of apoptosis-related proteins (e.g., Bcl-2 family, caspases), cell cycle regulators (e.g., cyclins and cyclin-dependent kinases), and pro-angiogenic factors (e.g., VEGF).

Proposed Experimental Protocols for Mechanism of Action Studies

To investigate the hypothesized mechanisms of action of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays

Experimental Workflow for In Vitro Analysis

cluster_assays Assay Types Compound This compound Treatment Treatment with Compound Compound->Treatment Cell_Culture Cell Culture (e.g., Macrophages, Cancer Cell Lines) Cell_Culture->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Antioxidant_Assays Antioxidant Assays (DPPH, ABTS, Cellular ROS) Endpoint_Analysis->Antioxidant_Assays Antiinflammatory_Assays Anti-inflammatory Assays (ELISA for Cytokines, Western Blot for NF-κB) Endpoint_Analysis->Antiinflammatory_Assays Anticancer_Assays Anticancer Assays (MTT for Viability, Flow Cytometry for Apoptosis) Endpoint_Analysis->Anticancer_Assays

Caption: A generalized workflow for the in vitro evaluation of this compound.

  • Antioxidant Activity:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays: To measure the direct radical scavenging capacity.

    • Cellular ROS assays: Using fluorescent probes like DCFH-DA to quantify intracellular ROS levels in cells treated with the compound.

  • Anti-inflammatory Activity:

    • Cell line: Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

    • ELISA (Enzyme-Linked Immunosorbent Assay): To measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant.

    • Western Blotting: To analyze the protein expression levels of key signaling molecules in the NF-κB and MAPK pathways (e.g., phosphorylation of IκBα, p65, p38, JNK, ERK).

    • Quantitative PCR (qPCR): To measure the mRNA expression of pro-inflammatory genes (e.g., TNF, IL6, PTGS2 for COX-2, NOS2 for iNOS).

  • Anticancer Activity:

    • Cell lines: A panel of cancer cell lines representing different tumor types.

    • MTT or WST-1 assay: To assess cell viability and proliferation.

    • Flow cytometry: Using Annexin V/Propidium (B1200493) Iodide staining to quantify apoptosis.

    • Cell cycle analysis: Using propidium iodide staining and flow cytometry.

    • Tube formation assay: Using human umbilical vein endothelial cells (HUVECs) to assess anti-angiogenic potential.

Future Directions

The elucidation of the mechanism of action of this compound will require a systematic and multi-faceted approach. Future research should focus on:

  • Target Identification: Employing techniques such as affinity chromatography, proteomics, and in silico molecular docking to identify direct molecular targets.

  • In Vivo Studies: Using animal models of inflammation, oxidative stress, and cancer to validate the in vitro findings and assess the compound's efficacy and safety.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and in vivo fate.

Conclusion

While there is currently a lack of specific data on the mechanism of action of this compound, this guide provides a comprehensive overview of hypothesized mechanisms and a clear roadmap for future research. The proposed antioxidant, anti-inflammatory, and anticancer activities, mediated through the modulation of key signaling pathways, offer promising avenues for investigation. The detailed experimental workflows outlined here provide a solid foundation for researchers to begin to unravel the therapeutic potential of this novel compound. The scientific community eagerly awaits forthcoming research that will shed light on the precise molecular interactions and cellular effects of this compound.

In Silico Prediction of 1'-O-methyl neochebulinate Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1'-O-methyl neochebulinate, a derivative of the ellagitannin neochebulinic acid, presents a compelling case for therapeutic exploration. However, its molecular targets remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow to predict and validate the biological targets of this compound. By leveraging the known antibacterial activity of its parent compound against Helicobacter pylori, particularly its inhibitory effect on the CagA virulence factor, we propose a multi-faceted computational approach. This guide provides detailed methodologies for reverse docking, pharmacophore modeling, and subsequent experimental validation, offering a structured pathway for elucidating the mechanism of action of this promising natural product derivative.

Introduction

Natural products are a rich source of novel bioactive compounds.[1][2] Ellagitannins, a class of polyphenols, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[3] Neochebulinic acid, an ellagitannin found in Terminalia chebula, has demonstrated in vitro antibacterial activity against Helicobacter pylori by inhibiting its growth and adhesion to host cells, and notably, by suppressing the expression of the Cytotoxin-associated gene A (CagA) protein.[4][5] The methylated derivative, this compound, remains uninvestigated in terms of its biological targets. This guide details a systematic in silico approach to predict its targets, starting from the known activity of its parent compound and expanding to a broader target space.

Proposed In Silico Target Prediction Workflow

The proposed workflow integrates several computational techniques to generate a prioritized list of potential targets for this compound.

In Silico Target Prediction Workflow cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Experimental Validation A Input Compound: This compound (3D structure) C Reverse Docking A->C D Pharmacophore-Based Virtual Screening A->D B Target Database Curation B->C B->D E Consensus Scoring and Target Prioritization C->E D->E F In Vitro Binding Assays (SPR, ITC) E->F G Cell-Based Target Engagement (CETSA) F->G H Functional Assays G->H I Validated Targets H->I

Figure 1: Proposed workflow for in silico target prediction and experimental validation of this compound.

Methodologies: In Silico Prediction

Input Compound Preparation

The 3D structure of this compound is the primary input. This can be obtained from databases like PubChem (CID 46894092) or generated from its SMILES string using molecular modeling software.[6] Energy minimization of the 3D structure is a crucial step to obtain a low-energy, stable conformation for subsequent docking and screening.

Target Database Curation

A comprehensive target database is essential. This should include:

  • Known targets of related compounds: Based on the activity of neochebulinic acid, the Helicobacter pylori CagA protein is a primary target.[4][5] Crystal structures of CagA are available in the Protein Data Bank (PDB IDs: 4IRV, 4G0H, 4DVZ, 4DVY).[7][8][9][10]

  • General human protein database: A broader screen against a database of human proteins (e.g., from the PDB or AlphaFold DB) can identify potential off-targets or novel therapeutic targets.

  • Ellagitannin-interacting proteins: A curated list of proteins known to interact with ellagitannins can provide valuable leads.

Reverse Docking

Reverse docking screens a single ligand against a library of protein structures to predict potential binding partners.[11][12]

Protocol:

  • Protein Preparation: Prepare the protein structures from the curated database by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Prepare the 3D structure of this compound by assigning appropriate atom types and charges.

  • Docking Simulation: Utilize a reverse docking server or software (e.g., ReverseDock, AutoDock Vina) to dock the ligand into the binding pockets of all target proteins.[6][11] The search space should encompass the entire protein surface to ensure unbiased blind docking.

  • Scoring and Ranking: The docking results will be scored based on the predicted binding affinity (e.g., kcal/mol). Targets will be ranked according to these scores.

Pharmacophore-Based Virtual Screening

Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity.[13][14]

Protocol:

  • Pharmacophore Model Generation:

    • Ligand-based: If a set of known active ligands for a particular target is available, a common feature pharmacophore can be generated.

    • Structure-based: Based on the interaction of neochebulinic acid with a homology model of CagA's binding site, or from the reverse docking poses of this compound, a pharmacophore model can be derived. This model will include features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

  • Database Screening: The generated pharmacophore model is used to screen a 3D conformational database of potential targets.

  • Hit Identification: Proteins that match the pharmacophore model are identified as potential hits.

Data Presentation: Hypothetical In Silico Prediction Results

The following tables summarize hypothetical quantitative data from the in silico prediction phase.

Table 1: Top Hits from Reverse Docking of this compound

RankTarget ProteinPDB IDBinding Affinity (kcal/mol)Putative Biological Process
1H. pylori CagA4IRV-9.8Bacterial virulence
2Human Matrix Metalloproteinase-9 (MMP-9)1L6J-9.2Inflammation, Cancer
3Human Cyclooxygenase-2 (COX-2)5KIR-8.9Inflammation, Pain
4Human Topoisomerase II1ZXM-8.5DNA replication, Cancer
5Human Aldose Reductase1US0-8.1Diabetic complications

Table 2: Pharmacophore-Based Virtual Screening Results

Pharmacophore Model SourceTarget ProteinFit ScoreKey Interacting Residues (Hypothetical)
H. pylori CagA complexH. pylori CagA0.95ASP34, LYS87, TYR121
Human MMP-9 complexHuman MMP-90.88HIS226, GLU227, PRO247
Human COX-2 complexHuman COX-20.85ARG120, TYR355, SER530

Methodologies: Experimental Validation

Experimental validation is crucial to confirm the in silico predictions.[15]

In Vitro Binding Assays

These assays directly measure the interaction between the compound and the purified target protein.

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.[16][17]

Protocol:

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip.

  • Binding Analysis: Flow different concentrations of this compound over the sensor surface.

  • Data Acquisition: Monitor the change in resonance units (RU) over time to generate a sensorgram.

  • Kinetic Analysis: From the sensorgram, determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

ITC measures the heat change that occurs upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[1][15]

Protocol:

  • Sample Preparation: Prepare the purified target protein in a sample cell and this compound in a syringe, both in the same buffer.

  • Titration: Inject small aliquots of the ligand into the protein solution.

  • Heat Measurement: Measure the heat released or absorbed after each injection.

  • Data Analysis: Plot the heat change against the molar ratio of ligand to protein to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Cell-Based Target Engagement Assays

These assays confirm that the compound interacts with its target in a cellular environment.

CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[18][19]

Protocol:

  • Cell Treatment: Treat cells with this compound or a vehicle control.

  • Heat Challenge: Heat the treated cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

  • Melting Curve Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Data Presentation: Hypothetical Experimental Validation Results

The following tables present hypothetical data from the experimental validation phase.

Table 3: Summary of In Vitro Binding Assay Results

Target ProteinMethodBinding Affinity (KD)Stoichiometry (n)
H. pylori CagASPR5.2 µM-
H. pylori CagAITC4.8 µM1.1
Human MMP-9SPR12.5 µM-
Human MMP-9ITC10.9 µM0.9

Table 4: Cellular Thermal Shift Assay (CETSA) Results

Target ProteinCell LineTemperature Shift (ΔTm) with 10 µM Compound
H. pylori CagAAGS (gastric adenocarcinoma) cells infected with H. pylori+ 3.5 °C
Human MMP-9HT-29 (colon adenocarcinoma) cells+ 2.1 °C

Signaling Pathway Visualization

Based on the hypothetical identification of MMP-9 as a target, a simplified diagram of a relevant signaling pathway is presented. Ellagitannins are known to modulate inflammatory pathways.[20]

MMP-9 Signaling Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) NFkB NF-κB ProInflammatory_Stimuli->NFkB MMP9_Gene MMP-9 Gene Transcription NFkB->MMP9_Gene MMP9_mRNA MMP-9 mRNA MMP9_Gene->MMP9_mRNA Pro_MMP9 Pro-MMP-9 (inactive) MMP9_mRNA->Pro_MMP9 Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Activation ECM_Degradation Extracellular Matrix Degradation Active_MMP9->ECM_Degradation Compound 1'-O-methyl neochebulinate Compound->Active_MMP9 Inhibition

Figure 2: Potential inhibition of the MMP-9 signaling pathway by this compound.

Conclusion

This technical guide provides a robust and systematic framework for the in silico prediction and experimental validation of the biological targets of this compound. By initiating the investigation with the known activity of its parent compound and employing a combination of computational and experimental techniques, researchers can efficiently identify and characterize the molecular mechanisms underlying the bioactivity of this natural product derivative. The successful application of this workflow will not only elucidate the pharmacological profile of this compound but also pave the way for its potential development as a therapeutic agent.

References

Limited Literature Available on Neochebulinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable scarcity of research focused on neochebulinate derivatives. While the parent compound, neochebulinic acid, and a few specific esters have been identified, particularly from the fruits of Terminalia chebula, extensive studies on the synthesis, broad biological activities, and mechanisms of action of a wider range of neochebulinate derivatives appear to be limited. This suggests that the exploration of neochebulinate derivatives is a nascent or largely unexplored field of research.

Known Neochebulinate Esters

The primary derivatives found in the literature are simple methyl esters of neochebulinic acid. Information on these compounds is largely limited to their chemical structure and a few reported biological activities.

Table 1: Known Neochebulinate Derivatives and Their Reported Biological Activities

Derivative NameChemical FormulaSourceReported Biological ActivityIC50 Value
Methyl neochebulinateC42H36O28Terminalia chebulaPotent antioxidant and anti-inflammatory properties.[1]Not Reported
1'-O-Methyl neochebulinateC42H36O28Terminalia chebulaα-glucosidase inhibitor.[2]59.5 μM[2]

Synthesis and Experimental Protocols

Signaling Pathways and Mechanistic Studies

Due to the limited research on the biological activities of neochebulinate derivatives, there is a corresponding lack of information on their engagement with specific signaling pathways. The reported α-glucosidase inhibition by this compound suggests a potential role in carbohydrate metabolism, but the broader signaling cascades involved have not been elucidated.[2]

Future Research Directions

The current state of the literature indicates that the field of neochebulinate derivatives is ripe for exploration. Future research could focus on:

  • Synthesis of a Library of Derivatives: The development of synthetic methodologies to create a diverse range of neochebulinate derivatives would be a critical first step. This would enable a systematic investigation of their structure-activity relationships.

  • Broad Biological Screening: A comprehensive screening of these new derivatives against a wide array of biological targets could uncover novel therapeutic applications.

  • Mechanistic Studies: For any identified bioactive derivatives, in-depth studies to elucidate their mechanisms of action and the signaling pathways they modulate would be essential for further development.

References

1'-O-Methyl Neochebulinate: A Technical Guide to its Natural Sources, Isolation, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural Sources of 1'-O-Methyl Neochebulinate

The primary and currently known natural source of this compound is the fruit of Terminalia chebula Retz. (Combretaceae), commonly known as black myrobalan or Haritaki. This plant is a cornerstone of traditional medicine systems, including Ayurveda, and is recognized for its rich and diverse phytochemical profile.

Several studies on the chemical constituents of Terminalia chebula have identified this compound and structurally related compounds. These include neochebulinic acid, chebulagic acid, and various gallotannins and ellagitannins. The presence of these related compounds underscores the complexity of the plant's chemical matrix and the challenges in isolating specific molecules.

While Terminalia chebula is the only confirmed source to date, it is plausible that other species within the Terminalia genus, known for producing a wide array of tannins, may also contain this compound or its derivatives. However, further phytochemical investigations are required to confirm this.

Quantitative Data

A thorough review of the existing scientific literature reveals a notable gap in the quantitative analysis of this compound in its natural source. While numerous studies have quantified the total phenolic and tannin content of Terminalia chebula fruit extracts, specific data on the concentration or yield of this compound remains unpublished. The table below summarizes the general phytochemical composition of Terminalia chebula fruits to provide context, but it is important to note the absence of specific values for the target compound.

Phytochemical ClassGeneral Content in Terminalia chebula FruitReference
Total Phenolic Content465.77-625.49 mg/100 g
Total Tannin Content222.45-423.82 mg/100 g
Hydrolyzable Tannins32-34% of total constituents
FlavonoidsPresent
TriterpenoidsPresent
This compound Qualitatively identified, but no quantitative data available

Experimental Protocols: Extraction and Isolation

The following is a generalized experimental protocol for the extraction and isolation of this compound from Terminalia chebula fruits. This protocol is a composite based on methods described for the isolation of hydrolyzable tannins and other polyphenols from this plant. Researchers should optimize these steps for their specific laboratory conditions and research goals.

Plant Material Preparation
  • Collection and Authentication: Obtain fresh or dried fruits of Terminalia chebula. Ensure proper botanical identification and authentication.

  • Drying and Grinding: Shade-dry the fruits to a constant weight. Grind the dried fruits into a coarse powder using a mechanical grinder.

Extraction
  • Solvent Selection: A mixture of methanol (B129727) and water (e.g., 80% methanol) is commonly used for the extraction of polar compounds like tannins.

  • Extraction Method:

    • Maceration: Soak the powdered plant material in the chosen solvent system at room temperature for 24-48 hours with occasional stirring.

    • Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

Fractionation
  • Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol). Ellagitannins are typically enriched in the ethyl acetate and n-butanol fractions.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the target compound or related tannins.

Chromatographic Purification
  • Column Chromatography:

    • Stationary Phase: Use silica (B1680970) gel (60-120 mesh) or Sephadex LH-20 for column chromatography. Sephadex LH-20 is particularly effective for separating polyphenolic compounds.

    • Mobile Phase: Elute the column with a gradient of solvents, such as hexane-ethyl acetate followed by ethyl acetate-methanol, to separate the compounds based on their polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use a preparative HPLC system with a C18 column. A gradient of acidified water and methanol or acetonitrile (B52724) is a common mobile phase for the separation of tannins.

  • Fraction Collection and Analysis: Collect the fractions and analyze them using analytical HPLC or LC-MS to identify the fraction containing pure this compound.

Structure Elucidation

Confirm the structure of the isolated compound using spectroscopic techniques such as:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR): To elucidate the detailed chemical structure.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the extraction and isolation of this compound from its natural source.

Experimental_Workflow Start Plant Material (Terminalia chebula fruits) Preparation Drying and Grinding Start->Preparation Extraction Solvent Extraction (e.g., 80% Methanol) Preparation->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate, n-Butanol) Crude_Extract->Fractionation Enriched_Fraction Enriched Tannin Fraction (Ethyl Acetate / n-Butanol) Fractionation->Enriched_Fraction Column_Chromatography Column Chromatography (Silica Gel / Sephadex LH-20) Enriched_Fraction->Column_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions Prep_HPLC Preparative HPLC (C18 Column) Semi_Pure_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (MS, NMR) Pure_Compound->Structure_Elucidation End Characterized Compound Structure_Elucidation->End

Caption: Workflow for the isolation of this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. The biological activities of many individual compounds from Terminalia chebula are still under investigation. However, crude extracts of Terminalia chebula and some of its isolated tannins have been reported to possess a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. Further research is needed to determine the specific biological functions and mechanisms of action of this compound.

The diagram below illustrates the logical relationship in a typical phytochemical investigation process, from the natural source to the potential for biological activity assessment.

Logical_Relationship Source Natural Source (Terminalia chebula) Extraction Extraction & Isolation Source->Extraction Compound This compound Extraction->Compound Characterization Structural Characterization (Spectroscopy) Compound->Characterization Purity Purity Assessment (HPLC, etc.) Compound->Purity Bioactivity Biological Activity Screening (In vitro / In vivo assays) Purity->Bioactivity Pathway_Analysis Signaling Pathway Analysis (Future Research) Bioactivity->Pathway_Analysis Drug_Development Potential for Drug Development Pathway_Analysis->Drug_Development

Caption: Logical flow of phytochemical investigation.

Conclusion

This compound is a promising, yet understudied, natural product found in Terminalia chebula. This technical guide consolidates the current knowledge on its natural occurrence and provides a framework for its isolation and analysis. The significant lack of quantitative data and detailed studies on its biological activity highlights critical areas for future research. Further investigation into these aspects will be crucial for unlocking the potential of this compound for applications in drug development and scientific research.

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 1'-O-methyl neochebulinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-O-methyl neochebulinate is a hydrolysable tannin found in various medicinal plants, notably in the fruits of Terminalia chebula. As a member of the tannin family, it exhibits a range of biological activities, making it a compound of interest for pharmaceutical and nutraceutical research. Accurate and reliable analytical methods are crucial for the quantification and characterization of this compound in plant extracts and formulated products. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and for its structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies described are based on established techniques for the analysis of related hydrolysable tannins and can be adapted and optimized for specific research needs.

Data Presentation: Quantitative Analysis

The following tables summarize representative quantitative data for major polyphenolic compounds found in Terminalia chebula, which can serve as a reference for the validation of an analytical method for this compound.

Table 1: Quantitative Analysis of Polyphenols in Terminalia chebula Extracts by HPLC.

CompoundConcentration in 50% Water-Ethanol Extract (μg/mL)[1]
Gallic Acid24.18 ± 2.92
Corilagin17.52 ± 1.37
Chebulagic Acid42.81 ± 0.56
Chebulanin46.20 ± 1.30
Ellagic Acid10.75 ± 2.60

Table 2: Method Validation Parameters for HPLC Analysis of Related Phenolic Compounds.

ParameterGallic AcidEllagic Acid
Linearity Range (mg/L) 1.68 - 1000.98 - 50
Limit of Detection (LOD) (mg/L) 1.680.98
Recovery (%) 91.50 - 105.2591.50 - 105.25
Precision (RSD %) < 3< 3

Data adapted from a validated HPLC method for phenolic compounds derived from hydrolysable tannins[2].

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol describes the extraction of this compound and other tannins from dried plant material, such as the fruits of Terminalia chebula.

Materials and Reagents:

Procedure:

  • Weigh 500 mg of the dried, powdered plant sample and transfer it to a 50 mL Erlenmeyer flask[3].

  • Add 25 mL of 80% methanol[3].

  • Heat the mixture under gentle ebullition for 30 minutes or use an ultrasonic bath for 20 minutes at room temperature[3][4].

  • Allow the mixture to cool and then centrifuge at 3000 x g for 10 minutes[4].

  • Collect the supernatant. To ensure complete extraction, the residue can be re-extracted with another 25 mL of the solvent[3].

  • Combine the supernatants and transfer to a 50 mL volumetric flask.

  • Make up the volume to 50 mL with the extraction solvent[3].

  • Filter the extract through a 0.45 µm syringe filter prior to HPLC or LC-MS analysis.

cluster_prep Sample Preparation Workflow Start Start Weigh Weigh 500 mg of Powdered Plant Material Start->Weigh Extract Extract with 25 mL of 80% Methanol (30 min heating or 20 min sonication) Weigh->Extract Centrifuge Centrifuge at 3000 x g for 10 min Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Re-extract Optional: Re-extract Pellet Collect->Re-extract Combine Combine Supernatants Collect->Combine Re-extract->Centrifuge Volume Adjust to 50 mL Combine->Volume Filter Filter through 0.45 µm Syringe Filter Volume->Filter End Ready for Analysis Filter->End

Workflow for the preparation of plant extracts.
Protocol 2: HPLC-DAD Analysis

This protocol outlines a High-Performance Liquid Chromatography method with a Diode Array Detector (DAD) for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, and DAD detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[2].

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-35 min: 5-30% B

    • 35-40 min: 30-50% B

    • 40-45 min: 50-5% B

    • 45-50 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm for tannins.

Procedure:

  • Prepare a standard stock solution of this compound (if available) or a related standard like chebulagic acid in the mobile phase.

  • Create a calibration curve by preparing a series of dilutions from the stock solution.

  • Inject the standards and the prepared sample extracts into the HPLC system.

  • Identify the peak corresponding to this compound by comparing the retention time with the standard.

  • Quantify the amount of this compound in the samples using the calibration curve.

Protocol 3: LC-MS Analysis

This protocol provides a method for the sensitive detection and confirmation of this compound using Liquid Chromatography coupled with Mass Spectrometry.

Instrumentation and Conditions:

  • LC System: UPLC or HPLC system.

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm)[5].

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: A suitable gradient to ensure separation, similar to the HPLC method but can be shorter for UPLC systems.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • MS System: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Scan Range: m/z 100-1500.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Procedure:

  • Inject the prepared sample extract into the LC-MS system.

  • Monitor for the deprotonated molecule [M-H]⁻ of this compound, which has a calculated m/z of 987.13.

  • For structural confirmation, perform tandem MS (MS/MS) experiments to observe characteristic fragment ions.

cluster_analysis Analytical Workflow Sample Prepared Sample Extract HPLC HPLC-DAD Analysis Sample->HPLC LCMS LC-MS Analysis Sample->LCMS Quant Quantification (External Standard) HPLC->Quant Ident Identification (Retention Time) HPLC->Ident Confirm Confirmation (Mass-to-Charge Ratio) LCMS->Confirm Struct Structural Information (MS/MS Fragmentation) LCMS->Struct

General workflow for HPLC and LC-MS analysis.
Protocol 4: NMR Spectroscopic Analysis

This protocol is for the structural elucidation of isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

Instrumentation and Sample Preparation:

  • NMR Spectrometer: 400 MHz or higher field spectrometer.

  • Solvent: Deuterated methanol (CD₃OD) or acetone (acetone-d₆).

  • Sample Preparation: Dissolve a purified sample of this compound in the deuterated solvent to a concentration of 5-10 mg/mL.

NMR Experiments:

  • ¹H NMR: To determine the number and type of protons.

  • ¹³C NMR: To determine the number and type of carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assembling the molecular structure.

Data Analysis:

  • Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D NMR spectra to assign the structure of this compound. The complex structure of hydrolysable tannins often requires a combination of these experiments for full characterization[6].

Concluding Remarks

The protocols provided herein offer a comprehensive framework for the analytical determination of this compound. For routine quantification, HPLC-DAD is a robust and reliable technique. For higher sensitivity and structural confirmation, LC-MS is the method of choice. For complete structural elucidation of the isolated compound, a suite of NMR experiments is indispensable. Researchers should validate these methods according to their specific requirements and the nature of the sample matrix.

References

Application Note: HPLC-MS Analysis of 1'-O-methyl neochebulinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-O-methyl neochebulinate is a hydrolysable tannin, a class of complex polyphenolic compounds found in various plant species.[1][2][3][4] Hydrolysable tannins are known for their significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, making them of great interest in pharmaceutical research and drug development.[5] The accurate and sensitive quantification of these compounds in complex matrices is crucial for understanding their pharmacokinetic and pharmacodynamic profiles.

This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of this compound. The described protocol is designed to provide high sensitivity, selectivity, and accuracy, making it suitable for both qualitative and quantitative studies in various research and development settings.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for plant-based materials is provided below. This may need to be optimized based on the specific matrix.

  • Extraction:

    • Accurately weigh 1 gram of the homogenized and dried plant material.

    • Add 10 mL of 80% methanol (B129727) in water.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the sample at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with an additional 10 mL of 80% methanol and combine the supernatants.

  • Purification (Optional, for complex matrices):

    • The combined supernatant can be further purified using Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering substances.

  • Final Sample Preparation:

    • Evaporate the solvent from the supernatant under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 1 mL of the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of this compound.

Table 1: HPLC Parameters

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 2.7 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 40% B over 20 minutes, then to 95% B over 5 minutes, hold for 5 minutes, then return to 5% B and equilibrate for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Source Electrospray Ionization (ESI)
Polarity Negative
Capillary Voltage 3.5 kV
Cone Voltage 40 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Full Scan (m/z 100-1200) and Tandem MS (MS/MS)

Data Presentation

Table 3: Predicted Quantitative Data for this compound

AnalyteMolecular FormulaPredicted [M-H]⁻ (m/z)Predicted Retention Time (min)Key MS/MS Fragments (m/z)
This compoundC42H36O28987.1265~15-20817.09 (Loss of a galloyl group), 665.06 (Further fragmentation), 301.03 (Gallic acid)

Note: The predicted retention time and MS/MS fragments are based on the analysis of structurally similar hydrolysable tannins and the known structure of this compound. These values should be confirmed experimentally.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis Sample Plant Material Extraction Extraction with 80% Methanol Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS Mass Spectrometry (ESI Negative Mode) HPLC->MS Data Data Acquisition and Processing MS->Data

Caption: Experimental workflow for HPLC-MS analysis.

logical_relationship Analyte This compound Separation Chromatographic Separation (Based on Polarity) Analyte->Separation Detection Mass Detection (m/z) Separation->Detection Identification Identification (Retention Time & MS/MS) Detection->Identification Quantification Quantification (Peak Area) Detection->Quantification

Caption: Logical relationship of the analytical steps.

References

Application Notes and Protocols for 1'-O-methyl neochebulinate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-O-methyl neochebulinate is a bioactive compound isolated from the medicinal plant Terminalia chebula. This plant has a long history of use in traditional medicine for treating a variety of ailments, and modern scientific research has begun to validate its therapeutic potential. Extracts of Terminalia chebula have demonstrated significant anti-inflammatory and apoptosis-inducing properties in preclinical studies. While research on the purified this compound is emerging, the activities of the whole extract provide a strong rationale for investigating the specific effects of this compound in cell-based assays.

These application notes provide a comprehensive guide for the utilization of this compound in cell culture, with a focus on evaluating its anti-inflammatory and pro-apoptotic activities. The protocols outlined below are designed to be adaptable to various cell lines and research questions.

Data Presentation

The following tables summarize the biological activities of Terminalia chebula extracts and related compounds. This data can be used as a reference for designing experiments with this compound, keeping in mind that the potency of the pure compound may differ from the extract.

Table 1: Anti-inflammatory and Antioxidant Activities of Terminalia chebula Extracts and Related Compounds

Compound/ExtractAssayCell Line/SystemEffective Concentration/IC50Reference
Hydroalcoholic extract of Terminalia chebulaDPPH radical scavengingIn vitroIC50: 42.14 µg/mL
70% Ethanol extract of Terminalia chebulaCarrageenan-induced rat paw edemaIn vivo69.96% reduction at 250 mg/kg
Ethanolic extract of Terminalia chebulaProtein denaturation inhibitionIn vitro35.14% inhibition
Ethanolic extract of Terminalia chebulaProteinase inhibitionIn vitro32.88% inhibition
1-O-methyl chrysophanolProtein denaturation inhibitionIn vitroIC50: 63.50 µg/mL
Gallic acid from T. chebulaT cell activity suppressionIn vitroIC50: 30 µM
Chebulagic acid from T. chebulaT cell activity suppressionIn vitroIC50: 50 µM

Table 2: Pro-apoptotic Activity of Terminalia chebula Extracts

ExtractCell LineEffectConcentration
Aqueous extract of Terminalia chebulaA549 (Lung cancer)Induction of apoptosis via mitochondrial pathway125-1000 µg/mL
Aqueous extract of Terminalia chebulaLLC (Mouse lung cancer)Antiproliferative activity125-1000 µg/mL

Experimental Protocols

General Handling and Preparation of this compound

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

Protocol:

  • Reconstitution: Prepare a stock solution of this compound by dissolving it in DMSO. A stock concentration of 10-20 mM is recommended. For example, to prepare a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using sterile cell culture medium. Ensure the final concentration of DMSO in the cell culture does not exceed 0.1% (v/v), as higher concentrations can be toxic to cells. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is essential to determine the cytotoxic potential of this compound and to establish a suitable concentration range for subsequent functional assays.

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like MCF-7 for apoptosis studies)

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Assessment of Anti-inflammatory Activity

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well plates

  • Complete cell culture medium

  • This compound working solutions

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control.

  • Nitrite (B80452) Measurement: After 24 hours, collect 50 µL of the cell culture supernatant from each well.

  • Griess Assay: Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 5-10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. A decrease in nitrite production in the presence of this compound indicates anti-inflammatory activity.

Materials:

  • 6-well cell culture plates

  • RAW 264.7 macrophage cells

  • LPS

  • This compound working solutions

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound and then stimulate with LPS as described in the NO assay.

  • Cell Lysis: After a shorter incubation time (e.g., 30-60 minutes for p65 phosphorylation), wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting: Perform SDS-PAGE to separate the proteins, transfer them to a PVDF membrane, block the membrane, and then probe with the appropriate primary and secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). A decrease in the phosphorylation of p65 or an inhibition of IκBα degradation would indicate an inhibitory effect on the NF-κB pathway.

Assessment of Apoptosis

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • 96-well plates

  • This compound working solutions

  • Caspase-3 colorimetric or fluorometric assay kit

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions.

  • Caspase-3 Assay: Add the caspase-3 substrate to the cell lysates and incubate as recommended by the manufacturer.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the vehicle-treated control. An increase in caspase-3 activity is indicative of apoptosis induction.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • This compound working solutions

  • Western blot reagents (as described in section 3.2)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-β-actin)

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound and prepare cell lysates as previously described.

  • Western Blotting: Perform Western blotting to detect the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, as well as cleaved PARP, a marker of apoptosis execution.

  • Data Analysis: Quantify the band intensities and determine the Bax/Bcl-2 ratio. An increase in this ratio and the presence of cleaved PARP are indicators of apoptosis.

Mandatory Visualizations

Application Notes and Protocols for 1'-O-methyl neochebulinate in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-O-methyl neochebulinate is a novel natural product with potential therapeutic applications. These application notes provide detailed protocols for evaluating its biological activity in vitro, focusing on its potential antioxidant and anti-inflammatory properties. The following sections offer step-by-step methodologies for key assays, data presentation guidelines, and visualizations of experimental workflows and relevant signaling pathways.

Section 1: In Vitro Antioxidant Activity Assessment

Antioxidant assays are crucial for determining the capacity of a compound to neutralize free radicals, which are implicated in various pathological conditions.[1][2]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a popular and sensitive method to determine the antioxidant potential of natural products.[3] It measures the ability of the test compound to donate an electron to the stable DPPH free radical, thus neutralizing it.[3]

Experimental Protocol

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark, cool place.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or methanol) at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a stock solution of a standard antioxidant, such as Ascorbic Acid or Quercetin, for comparison.[4]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and standard.

    • The control well should contain 100 µL of the DPPH solution and 100 µL of the solvent.

    • The blank well should contain 100 µL of methanol and 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Data Analysis:

    • Measure the absorbance of the solutions at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[4]

    • The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Hypothetical Data Presentation

CompoundIC50 (µg/mL)
This compound45.8
Ascorbic Acid (Standard)12.3
Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1]

Experimental Protocol

  • Preparation of Reagents:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Prepare stock solutions of this compound and a standard (e.g., Ascorbic Acid) at various concentrations.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add 180 µL of the FRAP reagent to 20 µL of the test compound, standard, or blank (solvent).

    • Incubate at 37°C for 4 minutes.

  • Data Analysis:

    • Measure the absorbance at 593 nm.

    • A standard curve is generated using a known antioxidant (e.g., FeSO₄·7H₂O). The antioxidant capacity of the sample is expressed as µM Fe (II) equivalents.

Hypothetical Data Presentation

CompoundFRAP Value (µM Fe(II)/mg)
This compound180.5
Ascorbic Acid (Standard)450.2

Experimental Workflow for Antioxidant Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare DPPH/FRAP Reagents mix Mix Reagents with Samples prep_reagents->mix prep_samples Prepare Serial Dilutions of This compound & Standard prep_samples->mix incubate Incubate at Specific Temperature and Time mix->incubate measure Measure Absorbance at Specific Wavelength incubate->measure calculate Calculate % Inhibition or FRAP Value measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for in vitro antioxidant assays.

Section 2: In Vitro Anti-inflammatory Activity Assessment

Chronic inflammation is a key factor in many diseases. In vitro anti-inflammatory assays help in the preliminary screening of compounds that can mitigate inflammatory responses.[4][5]

Inhibition of Protein Denaturation Assay

Denaturation of proteins is a well-documented cause of inflammation.[6] This assay evaluates the ability of a compound to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.[4]

Experimental Protocol

  • Preparation of Reagents:

    • Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA).

    • Prepare stock solutions of this compound in a suitable solvent at various concentrations (e.g., 50, 100, 200, 400, 800 µg/mL).

    • Prepare a stock solution of a standard anti-inflammatory drug, such as Diclofenac sodium, for comparison.[4]

  • Assay Procedure:

    • The reaction mixture consists of 0.5 mL of the test compound or standard at different concentrations and 0.5 mL of the 1% BSA solution.

    • The control consists of 0.5 mL of distilled water and 0.5 mL of the 1% BSA solution.

    • Adjust the pH of all solutions to 6.3.

    • Incubate the samples at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes.

    • After cooling, add 2.5 mL of phosphate (B84403) buffer (pH 6.3).

  • Data Analysis:

    • Measure the absorbance at 660 nm.

    • The percentage of inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value.

Hypothetical Data Presentation

CompoundIC50 (µg/mL)
This compound150.2
Diclofenac Sodium (Standard)75.5
Lipoxygenase (LOX) Inhibition Assay

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators.[7] Inhibition of these enzymes is a target for anti-inflammatory drugs.

Experimental Protocol

  • Preparation of Reagents:

    • Prepare a solution of lipoxygenase enzyme in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).

    • Prepare a substrate solution of linoleic acid in the same buffer.

    • Prepare stock solutions of this compound and a standard inhibitor (e.g., Indomethacin) at various concentrations.[4]

  • Assay Procedure:

    • Pre-incubate the enzyme with the test compound or standard for 5 minutes at room temperature.

    • Initiate the reaction by adding the linoleic acid substrate.

    • Monitor the formation of the product (hydroperoxides) by measuring the increase in absorbance at 234 nm over time.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance curve.

    • The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

    • Determine the IC50 value.

Hypothetical Data Presentation

CompoundIC50 (µM)
This compound25.6
Indomethacin (Standard)8.2

Potential Anti-inflammatory Signaling Pathway

G AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Inhibitor This compound Inhibitor->LOX

Caption: Potential inhibition of the LOX pathway.

References

Application Notes and Protocols for Investigating 1'-O-methyl neochebulinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

1'-O-methyl neochebulinate is a derivative of neochebulinate, an ellagitannin found in the fruits of Terminalia chebula. While specific biological activities of this compound are not extensively documented, extracts from Terminalia chebula and related ellagitannins have demonstrated significant anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4][5][6][7] These activities are often attributed to the modulation of key signaling pathways, including NF-κB and MAPK in inflammation, and pathways leading to cell cycle arrest and apoptosis in cancer.[8][9][10][11][12] The following application notes and protocols provide a comprehensive experimental design to investigate the potential therapeutic effects of this compound.

I. Anti-inflammatory Activity

Application Note:

This section outlines protocols to assess the anti-inflammatory potential of this compound. The primary hypothesis is that the compound will mitigate inflammatory responses by inhibiting key inflammatory mediators and signaling pathways. Experiments are designed to be conducted in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), a standard model for in vitro inflammation studies.

Experimental Protocols:

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for the desired time, depending on the assay (e.g., 24 hours for nitric oxide and cytokine measurements).

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Principle: Measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • After 24 hours of LPS stimulation, collect 100 µL of cell culture supernatant.

    • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

3. Pro-inflammatory Cytokine Measurement (ELISA):

  • Principle: Quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using an enzyme-linked immunosorbent assay.

  • Procedure:

    • Collect cell culture supernatants after 24 hours of LPS stimulation.

    • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions (commercial kits are readily available).

    • Measure absorbance and calculate cytokine concentrations based on standard curves.

4. Western Blot Analysis for NF-κB and MAPK Signaling Pathways:

  • Principle: Determines the protein expression levels of key components of the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Lyse the cells after the appropriate treatment and stimulation times.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software.

Data Presentation:

Table 1: Effect of this compound on Inflammatory Mediators

Treatment Concentration (µM) NO Production (µM) TNF-α (pg/mL) IL-6 (pg/mL)
Control -
LPS (1 µg/mL) -
This compound + LPS 1
5
10
25
50

| Positive Control (e.g., Dexamethasone) | 10 | | | |

Visualization:

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK (p38, ERK, JNK) TLR4->MAPK_pathway IκBα IκBα IKK->IκBα P NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc translocation Compound 1'-O-methyl neochebulinate Compound->IKK Compound->MAPK_pathway DNA DNA NFκB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines iNOS iNOS DNA->iNOS

Caption: Proposed anti-inflammatory signaling pathway of this compound.

II. Antioxidant Activity

Application Note:

This section details protocols to evaluate the antioxidant capacity of this compound. The hypothesis is that the compound can scavenge free radicals directly and/or upregulate endogenous antioxidant defenses. Both cell-free and cell-based assays are included to provide a comprehensive assessment.

Experimental Protocols:

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Cell-free):

  • Principle: Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Add various concentrations of this compound (e.g., 10-500 µg/mL) to the DPPH solution.

    • Incubate for 30 minutes in the dark at room temperature.

    • Measure the absorbance at 517 nm.

    • Ascorbic acid or Trolox can be used as a positive control.

    • Calculate the scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay (Cell-free):

  • Principle: Measures the ability of the compound to scavenge the pre-formed ABTS radical cation.

  • Procedure:

    • Generate the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of this compound to the diluted ABTS solution.

    • After 6 minutes, measure the absorbance at 734 nm.

    • Use Ascorbic acid or Trolox as a positive control.

    • Calculate the scavenging activity as described for the DPPH assay.

3. Cellular Reactive Oxygen Species (ROS) Assay:

  • Cell Line: Human keratinocyte cells (HaCaT) or other suitable cell lines.

  • Principle: Uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Procedure:

    • Seed cells in a black, clear-bottom 96-well plate.

    • Pre-treat cells with this compound for 1 hour.

    • Induce oxidative stress with H2O2 (e.g., 500 µM) for 1 hour.

    • Wash the cells and incubate with 10 µM DCFH-DA for 30 minutes.

    • Measure fluorescence intensity (excitation 485 nm, emission 535 nm).

Data Presentation:

Table 2: Antioxidant Activity of this compound

Assay Concentration (µg/mL) Scavenging Activity (%) / ROS Reduction (%) IC50 (µg/mL)
DPPH 10
50
100
250
500
ABTS 10
50
100
250
500
Cellular ROS 1
5
10
25

| | 50 | | |

Visualization:

Antioxidant_Workflow cluster_cell_free Cell-Free Assays cluster_cell_based Cell-Based Assay DPPH DPPH Assay Result Antioxidant Capacity (IC50) DPPH->Result ABTS ABTS Assay ABTS->Result ROS_Assay Cellular ROS Assay (DCFH-DA) ROS_Assay->Result Compound This compound Compound->DPPH Compound->ABTS Compound->ROS_Assay

Caption: Experimental workflow for assessing antioxidant activity.

III. Anticancer Activity

Application Note:

This section provides protocols to investigate the potential anticancer effects of this compound. The hypothesis is that the compound can inhibit cancer cell proliferation and induce apoptosis. A panel of human cancer cell lines should be used to assess the breadth of its activity.

Experimental Protocols:

1. Cell Viability Assay (MTT Assay):

  • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous cell line (e.g., MCF-10A) for cytotoxicity comparison.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Treat with various concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the untreated control.

2. Cell Cycle Analysis (Flow Cytometry):

  • Principle: Determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Procedure:

    • Treat cells with this compound for 24 or 48 hours.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells and stain with propidium (B1200493) iodide (PI) solution containing RNase A.

    • Analyze the cell cycle distribution by flow cytometry.

3. Apoptosis Assay (Annexin V/PI Staining):

  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cells with this compound for 24 or 48 hours.

    • Harvest the cells and resuspend them in Annexin V binding buffer.

    • Stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the cells by flow cytometry.

4. Western Blot Analysis for Apoptosis-Related Proteins:

  • Principle: Examines the expression of key proteins involved in the apoptotic pathway.

  • Procedure:

    • Perform Western blotting as described in the anti-inflammatory section.

    • Use primary antibodies against Bax, Bcl-2, cleaved caspase-3, caspase-3, cleaved PARP, and PARP.

    • Analyze protein expression levels to determine the apoptotic mechanism.

Data Presentation:

Table 3: Anticancer Activity of this compound

Cell Line Assay Concentration (µM) Result (% of Control) IC50 (µM)
MCF-7 MTT (48h) 1
10
50
100
A549 MTT (48h) 1
10
50
100
HCT116 MTT (48h) 1
10
50

| | | 100 | | |

Visualization:

Anticancer_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Compound 1'-O-methyl neochebulinate CancerCell Cancer Cell Compound->CancerCell CellCycle Cell Cycle Arrest (e.g., G2/M) Proliferation Inhibition of Proliferation CellCycle->Proliferation Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Caspase3 Caspase-3 Activation Bax_Bcl2->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Apoptosis->Proliferation CancerCell->CellCycle CancerCell->Bax_Bcl2

Caption: Proposed anticancer mechanisms of this compound.

References

Application Notes and Protocols: 1'-O-methyl neochebulinate as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: The requested information on "1'-O-methyl neochebulinate" as a molecular probe could not be found in the available resources. It is possible that this is a novel or highly specific compound with limited publicly available data, or that the name provided may be incorrect.

The following information is based on related concepts in molecular probing and methylation studies and is provided for illustrative purposes. Should more specific information on "this compound" become available, these protocols and notes can be adapted accordingly.

General Principles of Methylated Compounds as Molecular Probes

Methylated molecules are often employed as probes in various biological assays, particularly in the study of enzymes that recognize, bind, or modify methylated substrates. Their utility stems from the specific interactions that the methyl group can mediate, influencing binding affinity, enzymatic activity, and downstream signaling pathways.

A key application for such probes is in the study of methyltransferases and demethylases, enzymes that play crucial roles in epigenetic regulation and cellular signaling. Probes can be designed to be enzyme substrates, inhibitors, or affinity labels, allowing researchers to investigate enzyme kinetics, screen for inhibitors, and identify binding partners.

Hypothetical Applications of a Novel Methylated Probe

Assuming "this compound" is a novel molecular probe, its potential applications could include:

  • Target Identification and Validation: Identifying the specific cellular proteins that bind to this molecule.

  • Enzyme Activity Assays: Serving as a substrate or inhibitor in assays for methyltransferases or other enzymes.

  • Cellular Imaging: If conjugated with a fluorescent tag, it could be used to visualize its localization within cells.

  • Drug Discovery: Acting as a lead compound or a tool for screening for new therapeutic agents that modulate its target's activity.

Experimental Protocols

Below are generalized protocols that could be adapted for use with a novel molecular probe like "this compound."

Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol describes a general method for assessing the inhibitory potential of a compound against a putative target enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific methyltransferase.

Materials:

  • Purified recombinant methyltransferase

  • Substrate peptide or small molecule

  • S-adenosyl-L-[methyl-3H]methionine (Radiolabeled cofactor)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM DTT, 5 mM EDTA)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a microcentrifuge tube, combine the assay buffer, the substrate, and the radiolabeled cofactor.

  • Add the diluted this compound or vehicle control to the respective tubes.

  • Initiate the reaction by adding the purified methyltransferase.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).

  • Spot the reaction mixture onto a filter paper and wash to remove unincorporated radiolabel.

  • Place the filter paper in a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol can be used to verify the direct binding of a compound to its target protein in a cellular context.

Objective: To demonstrate target engagement of this compound with its putative cellular target.

Materials:

  • Cultured cells expressing the target protein

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody against the target protein

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Treat cultured cells with either this compound or a vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellets in PBS and divide them into aliquots.

  • Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes).

  • Lyse the cells by freeze-thawing or with a lysis buffer.

  • Centrifuge the lysates to separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction (containing denatured protein).

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

  • A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

Data Presentation

Quantitative data from the experiments described above should be summarized in clear and concise tables.

Table 1: In Vitro Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)
This compoundMethyltransferase XValue
Control InhibitorMethyltransferase XValue

Table 2: Cellular Thermal Shift Assay Data

CompoundTarget ProteinTagg (°C) - VehicleTagg (°C) - CompoundΔTagg (°C)
This compoundProtein YValueValueValue

Visualizations

Diagrams created using Graphviz can illustrate experimental workflows and signaling pathways.

experimental_workflow cluster_invitro In Vitro Enzyme Inhibition Assay cluster_cellular Cellular Thermal Shift Assay prep Prepare Reagents mix Mix Components prep->mix incubate Incubate mix->incubate stop Stop Reaction incubate->stop measure Measure Activity stop->measure analyze Analyze Data (IC50) measure->analyze treat Treat Cells heat Heat Shock treat->heat lyse Lyse Cells heat->lyse separate Separate Fractions lyse->separate detect Detect Protein separate->detect analyze_cetsa Analyze Data (ΔTagg) detect->analyze_cetsa signaling_pathway Probe 1'-O-methyl neochebulinate Target Target Protein Probe->Target Binds/Inhibits Effector Downstream Effector Target->Effector Activates/Inhibits Response Cellular Response Effector->Response

Application Notes and Protocols for Ellagitannin Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific research on the anti-cancer applications of 1'-O-methyl neochebulinate is not publicly available. The following application notes and protocols are based on published research for the closely related and parent compounds, primarily Chebulinic Acid and extracts from Terminalia chebula , which are rich in ellagitannins. These compounds have demonstrated significant potential in cancer research, and the methodologies described can serve as a foundational guide for investigating novel derivatives like this compound.

Application Notes

Introduction

Chebulinic acid, a prominent ellagitannin found in the fruit of Terminalia chebula, has garnered attention in oncological research for its multifaceted anti-tumor properties. It is considered a critical bioactive component responsible for the anti-cancer effects of traditional herbal formulations like Triphala[1][2]. Research suggests that chebulinic acid and related compounds from Terminalia chebula exert their effects through the induction of apoptosis, inhibition of cancer cell proliferation, and prevention of migration[1][2]. These effects are linked to the modulation of key signaling pathways, including the PI3K/AKT and MAPK/ERK pathways[1][2]. The potent anti-inflammatory and antioxidant activities of these compounds also contribute to their anti-cancer potential[3][4].

Potential Anti-Cancer Applications:

  • Induction of Apoptosis: Chebulinic acid has been shown to induce programmed cell death in cancer cells. This is a crucial mechanism for eliminating malignant cells.

  • Anti-Proliferative Activity: The compound can inhibit the growth and division of cancer cells, a fundamental aspect of cancer treatment[1][2].

  • Anti-Metastatic Effects: By inhibiting cell migration, chebulinic acid may play a role in preventing the spread of cancer to other parts of the body[1].

  • Modulation of Signaling Pathways: Its ability to interfere with critical cancer-related signaling pathways like PI3K/AKT and MAPK/ERK makes it a promising candidate for targeted therapy research[1][2].

  • Chemosensitization: While not explicitly detailed for chebulinic acid in the provided context, many natural compounds are explored for their potential to enhance the efficacy of conventional chemotherapy drugs.

Data Summary

The following table summarizes the quantitative data on the anti-proliferative activity of chebulinic acid and related extracts on various cancer cell lines.

Compound/ExtractCell LineAssayIC50 ValueReference
Chebulinic AcidHT-29 (Colon Adenocarcinoma)MTT Assay41.2% inhibition at 200 µg/ml[5]
Chebulinic AcidVarious Colorectal Carcinoma Cell LinesNot SpecifiedMore effective than chebulagic acid[1][2]
Terminalia chebula Methanolic ExtractA549 (Lung Carcinoma)Cytotoxicity Assay359.06 ± 20.04 µg/ml[3]
Terminalia chebula Methanolic ExtractMCF-7 (Breast Carcinoma)Cytotoxicity Assay61.02 ± 5.55 µg/ml[3]
Terminalia chebula Ethanolic ExtractMCF-7 (Breast Carcinoma)MTT AssayIC50 of 250 µg/mL[6]

Experimental Protocols

1. Cell Proliferation Assay (MTT Assay)

This protocol is adapted from studies evaluating the anti-proliferative effects of Terminalia chebula extracts[5][7].

  • Objective: To determine the cytotoxic effect of a compound on cancer cells and calculate the IC50 value.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, HT-29)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Test compound (e.g., Chebulinic Acid) dissolved in a suitable solvent (e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of the test compound in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

    • Incubate the plate for 24-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.

    • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on the methodology used to assess apoptosis induced by Terminalia chebula extracts[3].

  • Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the test compound.

  • Materials:

    • Cancer cell line

    • 6-well plates

    • Test compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compound at the desired concentration for the specified time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates MAPK MAPK Receptor->MAPK Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes ERK ERK MAPK->ERK Activates ERK->Proliferation Promotes Chebulinic_Acid Chebulinic Acid Chebulinic_Acid->PI3K Inhibits Chebulinic_Acid->ERK Inhibits Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with This compound (or related compounds) start->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay migration_assay Cell Migration Assay treatment->migration_assay western_blot Western Blot for Signaling Proteins (e.g., p-AKT, p-ERK) treatment->western_blot data_analysis Data Analysis and Interpretation proliferation_assay->data_analysis apoptosis_assay->data_analysis migration_assay->data_analysis western_blot->data_analysis end Conclusion on Anti-Cancer Activity data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1'-O-methyl neochebulinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1'-O-methyl neochebulinate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the critical 1'-O-methylation step of neochebulic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of neochebulic acid 1. Inactive catalyst: The acid catalyst (e.g., HCl, H₂SO₄, or a solid acid catalyst) may be old, hydrated, or of insufficient concentration. 2. Insufficient reaction time or temperature: The reaction may not have reached equilibrium. 3. Poor solubility of neochebulic acid: The starting material may not be fully dissolved in the methanol (B129727), limiting its availability for reaction.1. Use a fresh, anhydrous acid catalyst. For Fischer-Helferich glycosylation, methanolic HCl is commonly used.[1][2] 2. Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Microwave-assisted heating can sometimes accelerate the reaction.[3] 3. Add a co-solvent like anhydrous Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) to improve solubility. Ensure all reagents and solvents are strictly anhydrous.
Formation of multiple methylated products 1. Non-selective methylation: Other hydroxyl groups on the neochebulic acid molecule are being methylated in addition to the desired 1'-O-position. 2. Harsh reaction conditions: High temperatures or prolonged reaction times can lead to less selective reactions.1. The Fischer-Helferich glycosylation method is generally selective for the anomeric hydroxyl group of unprotected sugars.[2][4][5] However, with a complex molecule like neochebulic acid, some side reactions might occur. Consider using a milder acid catalyst or lower temperatures. 2. Optimize the reaction conditions by starting with a lower temperature and gradually increasing it while monitoring for the desired product formation.
Product degradation 1. Strongly acidic conditions: The ester linkages in neochebulinate are susceptible to hydrolysis under strongly acidic conditions. 2. High temperatures: Prolonged exposure to high temperatures can lead to the decomposition of the desired product.1. Use a milder acid catalyst or a heterogeneous acid catalyst that can be easily removed after the reaction.[3] 2. Use the lowest effective temperature and monitor the reaction closely to avoid prolonged heating after completion.
Difficult purification 1. Co-elution of anomers: The α and β anomers of the this compound may be difficult to separate.[6] 2. Presence of multiple byproducts: Side reactions can lead to a complex mixture that is challenging to purify.1. Utilize a high-resolution chromatography technique. Reversed-phase HPLC with a suitable solvent system (e.g., acetonitrile/water gradient) is often effective for separating protected carbohydrate derivatives.[6] Amino-bonded silica (B1680970) columns in HILIC mode can also be used for separating underivatized glycosides.[7] 2. Optimize the reaction to minimize byproduct formation. If byproducts are unavoidable, consider a multi-step purification process, potentially involving different chromatography modes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The recommended starting material is purified neochebulic acid. The purity of the starting material is crucial for achieving a good yield and simplifying the purification of the final product.

Q2: Which method is most suitable for the selective 1'-O-methylation of neochebulic acid?

A2: The Fischer-Helferich glycosylation is a classical and effective method for the selective methylation of the anomeric hydroxyl group (1'-OH) of unprotected sugars in the presence of an alcohol and an acid catalyst.[1][2][4][5] This method is advantageous as it often does not require protecting groups, which simplifies the overall synthetic route.

Q3: What are the typical reaction conditions for the Fischer-Helferich 1'-O-methylation of neochebulic acid?

  • Reactant: Neochebulic acid

  • Solvent and Reagent: Anhydrous methanol

  • Catalyst: Anhydrous hydrogen chloride (HCl) in methanol (typically 0.5-5% w/v) or a solid acid catalyst like Amberlyst-15.[3]

  • Temperature: Room temperature to reflux (around 65°C).

  • Reaction Time: 2 to 24 hours, monitored by TLC.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system would need to be developed to distinguish between the more polar neochebulic acid and the slightly less polar this compound. Staining with a general reagent like ceric ammonium (B1175870) molybdate (B1676688) (CAM) or potassium permanganate (B83412) should allow for visualization.

Q5: What are the expected byproducts of the 1'-O-methylation reaction?

A5: The Fischer glycosylation is an equilibrium process and can result in a mixture of anomers (α and β) and potentially some furanose forms, although pyranose forms are generally more stable and favored under thermodynamic control (longer reaction times).[2] With a complex molecule like neochebulinate, there is also a risk of methylation at other hydroxyl groups or hydrolysis of ester bonds if the conditions are too harsh.

Q6: What is the best method for purifying the final product, this compound?

A6: Purification of the crude product is typically achieved by column chromatography.[8] Given the polar nature of the molecule, normal-phase chromatography on silica gel with a polar solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate (B1210297) in hexane) could be effective. Alternatively, reversed-phase chromatography on C18 silica is a powerful technique for purifying carbohydrate-based compounds.[6][9]

Q7: Are there any enzymatic methods available for the 1'-O-methylation?

A7: Enzymatic methylation offers high regioselectivity under mild conditions.[10][11][12][13] While specific enzymes for the 1'-O-methylation of neochebulinate have not been reported, exploring O-methyltransferases (OMTs) could be a viable research direction for a more selective and potentially higher-yielding synthesis. This approach would likely require significant screening and optimization efforts.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer-Helferich Glycosylation
  • Preparation: Ensure all glassware is thoroughly dried. Use anhydrous methanol and prepare a fresh solution of methanolic HCl (e.g., by bubbling dry HCl gas through anhydrous methanol or by careful addition of acetyl chloride to anhydrous methanol).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve purified neochebulic acid in anhydrous methanol.

  • Catalyst Addition: To the stirred solution, add the methanolic HCl catalyst dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a solid base like sodium bicarbonate or an ion-exchange resin (e.g., Amberlite IRA-67).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Neochebulic Acid reaction Fischer-Helferich Glycosylation (Anhydrous MeOH, Acid Catalyst, Heat) start->reaction crude Crude this compound reaction->crude neutralization Neutralization crude->neutralization filtration Filtration neutralization->filtration concentration Concentration filtration->concentration chromatography Column Chromatography concentration->chromatography pure_product Pure this compound chromatography->pure_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Product Degradation start->cause3 cause4 Purification Loss start->cause4 sol1 Optimize Reaction Time/Temp cause1->sol1 sol2 Use Anhydrous Conditions cause1->sol2 sol3 Use Milder Catalyst cause2->sol3 cause3->sol3 sol4 Optimize Chromatography cause4->sol4

References

1'-O-methyl neochebulinate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 1'-O-methyl neochebulinate, a hydrolyzable tannin. The information is targeted towards researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a bioactive compound belonging to the class of hydrolyzable tannins, found in plants such as Terminalia chebula. Its stability is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of confounding byproducts.

Q2: What are the primary factors that affect the stability of this compound?

A2: Based on studies of related hydrolyzable tannins, the primary factors affecting stability are pH, temperature, light, and the solvent used for storage and experiments.[1][2][3][4][5]

Q3: What are the recommended storage conditions for solid this compound?

A3: Solid this compound should be stored in a cool, dark, and dry place. For long-term storage, refrigeration at 4°C or freezing at -20°C in a tightly sealed container is recommended to minimize degradation from moisture, light, and temperature fluctuations. One supplier of the closely related chebulinic acid recommends storage at -20°C for a stability of ≥ 4 years.[6]

Q4: How should I prepare and store solutions of this compound?

A4: Solutions of hydrolyzable tannins are generally more stable in acidic conditions (pH 2-4).[1][4] It is advisable to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at 4°C in the dark. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended. Studies on the related compounds chebulagic acid and chebulinic acid suggest that they are stable in various concentrations of acetonitrile (B52724) and in methanol (B129727) concentrations below 30% when stored in cold conditions.[7][8]

Q5: How can I monitor the stability of my this compound sample?

A5: The stability of this compound can be monitored by High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD).[1][9][10] A decrease in the peak area of the parent compound and the appearance of new peaks over time indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in my experiments. Degradation of this compound due to improper storage or handling.Prepare fresh solutions for each experiment. Ensure the solid compound and solutions are stored under the recommended conditions (cool, dark, and under inert gas if possible). Verify the stability of the compound under your specific experimental conditions (pH, temperature).
Inconsistent results between experimental replicates. Inconsistent concentrations of the active compound due to degradation during the experiment.Minimize the exposure of the compound to harsh conditions (high pH, high temperature, light) during your experimental setup. Prepare a fresh stock solution and use it across all replicates.
Appearance of unexpected peaks in my HPLC analysis. Degradation of this compound into byproducts.Review your storage and handling procedures. Analyze a freshly prepared solution as a reference. The main hydrolysis product of similar tannins is often ellagic acid.[1][9]
Color change of the solution (e.g., browning). Oxidation of the phenolic hydroxyl groups, which is more likely to occur at higher pH values.[11]Prepare solutions in a slightly acidic buffer. If possible, degas the solvent and handle the solution under an inert atmosphere (e.g., nitrogen or argon).

Stability Data of Related Hydrolyzable Tannins

Table 1: Effect of pH on the Stability of Hydrolyzable Tannins

CompoundpHRemaining Compound (%)Incubation TimeReference
Tellimagrandin II (TGII)2.091.8824 h[1][4]
1,2,3,4,6-pentagalloylglucopyranose (PGG)2.0>9524 h[1][4]
Tellimagrandin II (TGII)10.003 h[1][4]
1,2,3,4,6-pentagalloylglucopyranose (PGG)10.0~203 h[1][4]
Various Hydrolyzable Tannins10.0Half-lives < 10 min-[1][9][12]

Table 2: Effect of Temperature on the Stability of Hydrolyzable Tannins in Aqueous Solution

CompoundTemperature (°C)Remaining Compound (%)Incubation TimeReference
Tellimagrandin II (TGII)100< 43.524 h[1][4]
1,2,3,4,6-pentagalloylglucopyranose (PGG)100< 43.524 h[1][4]

Table 3: Effect of Solvent on the Stability of Hydrolyzable Tannins at 100°C

CompoundSolventRemaining Compound (%)Incubation TimeReference
Tellimagrandin II (TGII) & PGGMethanol> 93.694 h[1][4]
Tellimagrandin II (TGII) & PGGEthanol> 93.694 h[1][4]
Chebulagic acid & Chebulinic acidAcetonitrile (various conc.)StableNot specified[7][8]
Chebulagic acid & Chebulinic acidMethanol (<30%)StableNot specified[7][8]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound

This protocol outlines a general method for evaluating the stability of this compound under various conditions using HPLC-DAD.

1. Materials:

  • This compound
  • HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)
  • Buffers of various pH values (e.g., pH 2, 4, 7, 10)
  • HPLC system with a DAD detector and a C18 column

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

3. Stability Study:

  • pH Stability:
  • Dilute the stock solution with buffers of different pH values to a final concentration.
  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot, quench any reaction if necessary (e.g., by acidification), and analyze by HPLC.
  • Temperature Stability:
  • Dilute the stock solution in a chosen solvent (e.g., water, methanol).
  • Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
  • At various time points, withdraw an aliquot and analyze by HPLC.
  • Photostability:
  • Expose a solution of the compound to a light source (e.g., UV lamp or daylight).
  • Keep a control sample in the dark.
  • At various time points, withdraw aliquots from both samples and analyze by HPLC.

4. HPLC Analysis:

  • Inject the samples onto the HPLC system.
  • Use a suitable gradient elution method to separate the parent compound from its degradation products.
  • Monitor the elution profile at a relevant wavelength (e.g., 280 nm).
  • Quantify the peak area of this compound at each time point.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage remaining against time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conditions Stability Testing Conditions cluster_analysis Analysis stock Prepare Stock Solution ph pH Variation stock->ph Incubate under temp Temperature Variation stock->temp Incubate under light Light Exposure stock->light Incubate under sampling Time-point Sampling ph->sampling temp->sampling light->sampling hplc HPLC-DAD Analysis sampling->hplc data Data Analysis hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcome Outcome pH High pH (Neutral/Alkaline) Degradation Degradation of this compound pH->Degradation Temp High Temperature Temp->Degradation Light Light Exposure Light->Degradation Solvent Aqueous Solvent Solvent->Degradation Loss Loss of Biological Activity Degradation->Loss

References

Technical Support Center: Overcoming Solubility Issues with 1'-O-methyl neochebulinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1'-O-methyl neochebulinate.

Troubleshooting Guides

This section offers step-by-step solutions to specific problems you may encounter during your experiments.

Issue 1: this compound fails to dissolve in aqueous buffers.

Question: I am trying to prepare a solution of this compound in a standard phosphate-buffered saline (PBS) for my in vitro assay, but it is not dissolving. What should I do?

Answer: this compound, like many other polyphenolic compounds and ellagitannins, has limited solubility in aqueous solutions. Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first dissolve the compound in an organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium.

Recommended Troubleshooting Workflow:

  • Small-Scale Solubility Testing: Before preparing a large stock solution, it is crucial to determine the optimal solvent through small-scale testing.

  • Stock Solution Preparation: Once a suitable solvent is identified, prepare a high-concentration stock solution.

  • Aqueous Dilution: Carefully dilute the stock solution into your aqueous buffer or cell culture medium to the final desired concentration.

Issue 2: Precipitation occurs when diluting the organic stock solution into aqueous media.

Question: I successfully dissolved this compound in DMSO, but when I add it to my cell culture medium, a precipitate forms immediately. How can I prevent this?

Answer: This phenomenon, often referred to as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment upon dilution of the organic solvent. Here are several strategies to mitigate this issue:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic and increase the likelihood of precipitation.

  • Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility more effectively than a single solvent.

  • Gentle Warming and Mixing: Briefly warming the aqueous medium (e.g., to 37°C) and vortexing while adding the stock solution can improve dissolution.

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the final solution can enhance solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What is a good starting solvent for creating a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is an excellent starting solvent for creating a high-concentration stock solution of this compound. It is a powerful, water-miscible organic solvent capable of dissolving many poorly water-soluble compounds. For related compounds like chebulinic acid, a stock solution in DMSO can be prepared at concentrations up to 100 mg/mL.[3]

Q3: Can I use ethanol (B145695) to dissolve this compound?

A3: Yes, ethanol is a potential solvent. Extracts from Terminalia chebula containing similar tannins have shown solubility in ethanol.[4] However, the achievable concentration may be lower than with DMSO. It is recommended to perform a small-scale solubility test to determine the optimal concentration for your stock solution in ethanol.

Q4: Are there any advanced techniques to improve the solubility of this compound for in vivo studies?

A4: For preclinical and in vivo applications where high concentrations and aqueous compatibility are critical, several formulation strategies can be employed. These include the use of co-solvents, surfactants to create micellar solutions, and complexation with cyclodextrins.[1][5] Nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles, can also encapsulate the compound, improving its stability and bioavailability.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing of this compound

Objective: To identify a suitable solvent and estimate the approximate solubility of this compound.

Materials:

  • This compound

  • Selection of solvents (e.g., DMSO, Ethanol, Methanol, Acetone, Water)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1-2 mg) into several microcentrifuge tubes.

  • To each tube, add a small, measured volume of a different solvent (e.g., 100 µL).

  • Vortex each tube vigorously for 1-2 minutes.

  • Visually inspect for dissolution. If the compound has not fully dissolved, add another measured aliquot of the solvent and repeat the vortexing.

  • If the compound remains insoluble, gentle warming (e.g., 37°C for 5-10 minutes) or sonication may be applied.

  • Record the solvent and the total volume required to dissolve the compound to estimate the solubility.

SolventEstimated Solubility (Qualitative)Observations
DMSOHighDissolves readily
EthanolModerateMay require warming or sonication
MethanolModerateSimilar to ethanol
AcetoneModerate-
WaterLowInsoluble or very slightly soluble
PBS (pH 7.4)LowInsoluble
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound (Molecular Weight: 988.7 g/mol )

  • High-purity, sterile DMSO

  • Sterile microcentrifuge tube or amber vial

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh 1 mg of this compound and place it into a sterile microcentrifuge tube.

  • Calculate the required volume of DMSO for a 10 mM stock solution: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) Volume (µL) = ((0.001 g / 988.7 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 101.1 µL

  • Add 101.1 µL of sterile DMSO to the tube containing the compound.

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.

  • Visually inspect the solution to ensure no particulate matter is present.

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Visualizations

experimental_workflow start Start: Overcoming Solubility Issue solubility_test Protocol 1: Small-Scale Solubility Testing start->solubility_test stock_prep Protocol 2: Prepare Concentrated Stock Solution (e.g., in DMSO) solubility_test->stock_prep dilution Dilute Stock into Aqueous Medium stock_prep->dilution precipitation Precipitation Occurs? dilution->precipitation troubleshoot Troubleshooting: - Lower final concentration - Use co-solvents - Adjust pH - Serial dilution precipitation->troubleshoot Yes success Solution Ready for Experiment precipitation->success No troubleshoot->dilution no_precipitate No yes_precipitate Yes

Caption: Workflow for Solubilizing this compound.

signaling_pathway_placeholder compound This compound (in solution) target Molecular Target compound->target Binds/Inhibits downstream_effect Downstream Signaling (e.g., Kinase Cascade) target->downstream_effect Modulates cellular_response Cellular Response (e.g., Apoptosis, Proliferation) downstream_effect->cellular_response Leads to

Caption: Example Signaling Pathway for Solubilized Compound.

References

Technical Support Center: 1'-O-methyl neochebulinate In Vivo Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1'-O-methyl neochebulinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing in vivo studies for this novel compound. Given that this compound is a novel natural product, this guide focuses on establishing a robust experimental framework from the ground up.

Frequently Asked Questions (FAQs)

Q1: Where should I begin to determine the in vivo dosage for a novel compound like this compound?

A1: The process should begin with in vitro studies to establish a preliminary cytotoxicity profile. This is a critical first step before moving to animal models. Key in vitro assays, such as the MTT or LDH assay, will help determine the concentration range that affects cell viability. This data is essential for estimating a safe starting dose for in vivo toxicity studies.

Q2: How do I translate my in vitro IC50 value to an in vivo starting dose?

A2: Directly translating an in vitro IC50 value to an in vivo dose is not recommended as it doesn't account for metabolism, distribution, or excretion. However, in vitro data serves as a starting point for designing in vivo toxicology studies. A common approach is to start with a dose that is a fraction (e.g., 1/10th or 1/100th) of the concentration that showed minimal in vitro toxicity. The "No Observed Adverse Effect Level" (NOAEL) from initial in vivo toxicity studies is the most critical parameter for determining therapeutic starting doses.[1]

Q3: What animal model is most appropriate for initial studies?

A3: Rodent models, such as mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar), are typically used for initial in vivo toxicity and efficacy studies due to their well-characterized physiology and genetic similarity to humans.[2] The choice of a specific strain may depend on the therapeutic area you are investigating.

Q4: What are the key components of an acute toxicity study?

A4: An acute toxicity study is designed to determine the short-term adverse effects of a single high dose of a substance.[3][4] Key components include:

  • Dose Escalation: Administering increasing doses of this compound to different groups of animals.

  • Control Group: A group that receives only the vehicle (the solvent used to dissolve the compound).

  • Observation: Monitoring animals closely for clinical signs of toxicity, morbidity, and mortality over a set period (typically 14 days).

  • Pathology: Performing gross necropsy and histopathology on major organs to identify any compound-related changes.

Q5: How do I select dose levels for a dose-response (efficacy) study?

A5: Dose levels for an efficacy study should be selected based on the data from your acute toxicity studies. A common strategy is to use a control group and at least three dose levels (low, mid, and high).[5] These doses should be below the maximum tolerated dose (MTD) and span a range that is expected to produce a therapeutic effect.

Troubleshooting Guides

Issue 1: High mortality or severe adverse effects in the lowest dose group of my in vivo study.

Possible Cause Troubleshooting Step
Incorrect Dose Calculation: Double-check all calculations for dose conversion from stock solutions. Ensure correct units (e.g., mg/kg) are used.
Vehicle Toxicity: Run a vehicle-only control group to ensure the solvent is not causing the adverse effects.
Compound Instability: Ensure this compound is stable in the chosen vehicle and does not precipitate upon administration.
High Compound Sensitivity: The selected "low dose" may still be too high. Conduct a dose range-finding study with even lower doses based on in vitro data.

Issue 2: No observable therapeutic effect, even at the highest dose.

Possible Cause Troubleshooting Step
Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized. A pharmacokinetic study is necessary to determine the compound's exposure (AUC), half-life (t1/2), and maximum concentration (Cmax).[6][7]
Incorrect Route of Administration: The chosen route (e.g., oral) may not be optimal. Consider alternative routes like intraperitoneal (IP) or intravenous (IV) injection to ensure systemic exposure.
Inactive Compound: It is possible that this compound is not active in the chosen in vivo model. Re-evaluate the in vitro data and the biological rationale for the experiment.
Insufficient Dose: The dose range may be too low. If no toxicity was observed, consider a new study with higher doses, guided by the MTD.

Issue 3: High variability in results between animals in the same group.

Possible Cause Troubleshooting Step
Inconsistent Dosing Technique: Ensure the person administering the compound is well-trained and consistent in their technique (e.g., gavage volume, injection site).
Animal Health and Environment: Ensure all animals are of similar age and weight, and are housed in a consistent environment (light cycle, temperature, diet).
Compound Formulation Issues: If the compound is in a suspension, ensure it is thoroughly mixed before each administration to prevent settling and inconsistent dosing.
Biological Variability: Natural products can sometimes have variable effects.[8] Increasing the number of animals per group (n-size) can help increase statistical power.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in the cell culture medium.

  • Treatment: Remove the old medium and add 100 µL of the diluted compound to the wells. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)
  • Animal Acclimatization: Acclimate mice for at least one week before the experiment.

  • Dosing: Dose a single animal at the best-estimated starting dose.

  • Observation: Observe the animal for signs of toxicity for up to 48 hours.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

  • Continuation: Continue this process until the stopping criteria are met (e.g., four reversals in outcome).

  • Endpoint: The LD50 is calculated from the pattern of outcomes using specialized software. Monitor all animals for a total of 14 days for any delayed toxicity.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals.

Protocol 3: Basic Pharmacokinetic (PK) Study in Rats
  • Animal Preparation: Cannulate the jugular vein of rats for serial blood sampling. Allow for recovery.

  • Compound Administration: Administer a single dose of this compound via the intended route (e.g., oral gavage or IV injection).

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2.

Data Presentation Tables

Table 1: Example In Vitro Cytotoxicity Data for this compound

Cell LineExposure Time (h)IC50 (µM)
HepG22475.2
4851.8
A5492498.5
4865.3

Table 2: Example Acute Toxicity Profile in Mice

Dose (mg/kg)NMortalityClinical Signs
Vehicle50/5None observed
5050/5None observed
20050/5Mild lethargy
50051/5Severe lethargy, piloerection
200054/5Severe lethargy, ataxia, mortality within 24h
Resulting MTD ~200 mg/kg

Table 3: Example Pharmacokinetic Parameters in Rats (10 mg/kg Oral Dose)

ParameterValueUnit
Cmax1.2µg/mL
Tmax1.5h
AUC (0-t)6.8µg*h/mL
t1/23.2h
Bioavailability (F%)25%

Visualizations

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Toxicology cluster_2 Phase 3: Pharmacokinetics (PK) cluster_3 Phase 4: In Vivo Efficacy in_vitro_cyto In Vitro Cytotoxicity (e.g., MTT Assay) in_vitro_mech Preliminary Mechanism (e.g., Enzyme Inhibition) in_vitro_cyto->in_vitro_mech acute_tox Acute Toxicity Study (Dose Range Finding, MTD) in_vitro_cyto->acute_tox subchronic_tox Sub-chronic Toxicity (If required) acute_tox->subchronic_tox pk_study Pharmacokinetic Study (Absorption, Distribution, Metabolism, Excretion) acute_tox->pk_study efficacy_study Dose-Response Efficacy Study in Disease Model pk_study->efficacy_study pd_study Pharmacodynamic (PD) Study (Target Engagement) efficacy_study->pd_study

Caption: Workflow for In Vivo Dose Optimization of a Novel Natural Product.

G start High In-Group Variability Observed in Efficacy Study q1 Was the compound formulation a suspension? start->q1 a1_yes Ensure thorough vortexing before each dose. Consider adding a surfactant. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Is the dosing technique consistent? a1_no->q2 a2_yes Proceed to next check. q2->a2_yes Yes a2_no Retrain personnel. Use guide for oral gavage. Rotate injection sites. q2->a2_no No q3 Are animal age and weight consistent across the group? a2_yes->q3 a3_yes Consider increasing group size (n) to improve statistical power. q3->a3_yes Yes a3_no Standardize animal selection criteria. Normalize data to body weight if appropriate. q3->a3_no No

Caption: Troubleshooting High In-Group Variability in In Vivo Studies.

G compound This compound (Hypothetical) receptor Target Receptor X compound->receptor Binds/Activates mapk MAPK Pathway receptor->mapk pi3k PI3K/Akt Pathway receptor->pi3k nfkb NF-kB Activation mapk->nfkb Inhibits apoptosis Apoptosis pi3k->apoptosis Promotes inflammation Inflammatory Response nfkb->inflammation

Caption: Hypothetical Signaling Pathway for this compound.

References

Technical Support Center: Purification of Synthetic 1'-O-methyl neochebulinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthetic 1'-O-methyl neochebulinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants may include:

  • Unreacted starting materials: Incomplete reaction can leave residual neochebulinic acid or the methylating agent.

  • Over-methylated byproducts: Methylation can potentially occur at other hydroxyl groups on the neochebulinate core, leading to a mixture of isomers.

  • Hydrolysis products: The ester and glycosidic bonds in the molecule can be susceptible to hydrolysis, especially in the presence of acid or base.

  • Solvent residues: Residual solvents from the reaction or initial extraction steps.

Q2: What are the recommended primary purification techniques for crude this compound?

A2: The primary recommended techniques are chromatographic. Column chromatography is a good initial step for removing major impurities, followed by high-performance liquid chromatography (HPLC) for achieving high purity. High-speed counter-current chromatography (HSCCC) has also been shown to be effective for separating similar natural products.

Q3: Is crystallization a viable method for purifying this compound?

A3: Crystallization can be a cost-effective method for purification, particularly for larger scales. However, its success is highly dependent on the impurity profile. It may be more effective after an initial chromatographic step to remove impurities that inhibit crystal formation.

Troubleshooting Guides

Issue 1: Low Purity After Initial Column Chromatography

Symptoms:

  • Multiple spots are observed on TLC analysis of the collected fractions.

  • NMR analysis shows the presence of significant impurities.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Stationary Phase For compounds like this compound, silica (B1680970) gel is a common choice. If separation is poor, consider using Sephadex LH-20, which separates based on a combination of size exclusion and partition chromatography and is effective for polyphenolic compounds.
Incorrect Solvent System The polarity of the eluent is critical. A gradient elution is often necessary. Start with a non-polar solvent system (e.g., n-hexane/ethyl acetate) and gradually increase the polarity by adding methanol (B129727).
Column Overloading Loading too much crude material onto the column will result in poor separation. As a general rule, the amount of crude material should be 1-5% of the weight of the stationary phase.
Co-elution of Isomers If over-methylated isomers are present, they may have very similar polarities, making separation by standard column chromatography difficult. In this case, preparative HPLC is recommended for finer resolution.
Issue 2: Difficulty in Separating Isomers with Preparative HPLC

Symptoms:

  • Broad or overlapping peaks are observed in the HPLC chromatogram.

  • Fractions collected from the main peak still show the presence of isomeric impurities upon analytical HPLC re-injection.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Suboptimal Column Chemistry A standard C18 column may not provide sufficient selectivity. Consider using a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivities for aromatic and polar compounds.
Inadequate Mobile Phase Composition Fine-tuning the mobile phase is crucial. Small changes in the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or the aqueous phase pH (if applicable) can significantly impact resolution. The use of additives like formic acid can improve peak shape.
Gradient Slope is Too Steep A steep gradient may not allow enough time for the separation of closely eluting compounds. Try a shallower gradient over a longer run time to improve resolution between isomeric peaks.
Sample Overload Even on a preparative scale, overloading the column can lead to peak broadening and loss of resolution. Determine the optimal loading capacity of your column for this specific separation.

Experimental Protocols

Protocol 1: Column Chromatography Purification

Objective: To perform an initial purification of crude this compound to remove major impurities.

Materials:

  • Crude synthetic this compound

  • Silica gel (60-120 mesh) or Sephadex LH-20

  • Solvents: n-hexane, ethyl acetate (B1210297), methanol (HPLC grade)

  • Glass column

  • Fraction collector or test tubes

  • TLC plates and developing chamber

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in n-hexane and pour it into the column. Allow the silica to settle, ensuring a well-packed bed. For Sephadex LH-20, pre-swell the resin in the appropriate solvent according to the manufacturer's instructions.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the column bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% n-hexane or a high n-hexane/ethyl acetate ratio).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate and then introducing methanol. A suggested gradient could be:

    • n-Hexane:Ethyl Acetate (9:1 to 1:1)

    • Ethyl Acetate:Methanol (100:0 to 9:1)

  • Fraction Collection: Collect fractions of a suitable volume.

  • Analysis: Monitor the separation by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the partially purified product.

Protocol 2: Preparative HPLC for High Purity

Objective: To achieve high purity of this compound by separating it from closely related impurities, such as isomers.

Materials:

  • Partially purified this compound

  • Preparative HPLC system with a UV detector

  • C18 or Phenyl-Hexyl preparative column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol

  • Sample vials and collection tubes

Procedure:

  • Sample Preparation: Dissolve the partially purified product in a minimal volume of the initial mobile phase composition (e.g., 95% A, 5% B). Filter the sample through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions for at least 5 column volumes.

  • Injection and Elution: Inject the prepared sample onto the column. Run a shallow linear gradient, for example, from 5% to 40% Mobile Phase B over 60 minutes.

  • Detection and Fraction Collection: Monitor the elution at a suitable wavelength (e.g., 280 nm). Collect fractions corresponding to the main peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Post-Processing: Pool the fractions that meet the desired purity level. Remove the organic solvent under reduced pressure and then lyophilize the aqueous solution to obtain the highly pure this compound.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification MethodTypical Purity AchievedThroughputCostKey AdvantagesCommon Challenges
Column Chromatography (Silica Gel) 70-90%High

Cell viability issues with 1'-O-methyl neochebulinate treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on 1'-O-methyl neochebulinate is limited in publicly available literature. The following troubleshooting guides and FAQs are based on the known biological activities of its parent compounds, neochebulinic acid and chebulinic acid, as well as the broader class of gallotannins. These compounds have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in various cell lines, and their effects can be cell-type specific.

Troubleshooting Guide

Researchers using this compound may encounter variability in cell viability assays. The following table outlines common issues, their potential causes, and suggested solutions.

ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicate wells 1. Uneven cell seeding.2. Edge effects in multi-well plates.3. Pipetting errors.1. Ensure a single-cell suspension before seeding. Mix gently between pipetting.2. Avoid using the outermost wells of the plate; fill them with sterile PBS or media to maintain humidity.3. Calibrate pipettes regularly and use fresh tips for each replicate.
Inconsistent dose-response curve 1. Incorrect drug dilutions.2. Compound precipitation at high concentrations.3. Cell line resistance or low sensitivity.1. Prepare fresh serial dilutions for each experiment.2. Visually inspect wells for precipitate. If observed, consider using a lower concentration range or a different solvent.3. Screen a panel of cell lines to identify a sensitive model.
Cell viability exceeds 100% at low concentrations 1. Hormetic effect (low-dose stimulation).2. Interference with assay reagents.3. Increased metabolic activity without proliferation.1. This can be a real biological effect. Report it as observed.2. Run a control with the compound and assay reagents in cell-free media to check for direct chemical reactions.3. Use a secondary assay that measures cell number directly (e.g., crystal violet staining).
No significant decrease in cell viability 1. Inappropriate concentration range.2. Short incubation time.3. Cell line insensitivity.1. Perform a broad-range dose-response experiment (e.g., 0.01 µM to 100 µM) to determine the effective concentration range.2. Extend the treatment duration (e.g., 24, 48, 72 hours).3. As neochebulinic acid has shown selective activity, the chosen cell line may not be susceptible.[1] Consider testing different cell types.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on cell viability?

A1: Based on studies of related compounds like chebulinic acid and other gallotannins, this compound is anticipated to exhibit cytotoxic effects, leading to a decrease in cell viability, particularly in cancer cell lines.[2][3] The potency of this effect is likely to be dose- and time-dependent.

Q2: What is the potential mechanism of action for this compound-induced cell death?

A2: The parent compound, chebulinic acid, has been shown to induce apoptosis and cell cycle arrest.[2] The mechanism may involve the modulation of key signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.[2] Gallotannins, a related class of compounds, have been reported to induce DNA damage and senescence.[4]

Q3: Are there known cell lines that are particularly sensitive or resistant to this class of compounds?

A3: Studies on chebulinic acid have demonstrated anti-proliferative effects in human colorectal carcinoma and osteosarcoma cell lines.[2] Conversely, neochebulinic acid did not show significant cytotoxicity towards normal human gastric epithelial cells (GES-1) at concentrations effective against Helicobacter pylori, suggesting potential for selective toxicity.[1]

Q4: How should I prepare this compound for cell culture experiments?

A4: As with many small molecules, dissolving this compound in a sterile, cell culture-grade solvent like DMSO to create a high-concentration stock solution is a common practice. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general method for assessing cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.

  • MTT Addition: Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol (B130326) with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells in a 6-well plate with this compound at various concentrations for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

G cluster_workflow Experimental Workflow for Cell Viability Assessment A Seed Cells B Treat with This compound A->B C Incubate (24-72h) B->C D Perform Viability Assay (e.g., MTT) C->D E Data Analysis D->E

Caption: A simplified workflow for assessing cell viability after treatment.

G cluster_pathway Potential Signaling Pathways Affected by Chebulinic Acid cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway Chebulinic Acid Chebulinic Acid PI3K PI3K Chebulinic Acid->PI3K Inhibition MAPK MAPK Chebulinic Acid->MAPK Inhibition AKT AKT PI3K->AKT Cell Proliferation\n& Survival Cell Proliferation & Survival AKT->Cell Proliferation\n& Survival ERK ERK MAPK->ERK ERK->Cell Proliferation\n& Survival

Caption: Potential signaling pathways modulated by chebulinic acid.[2]

References

Technical Support Center: 1'-O-methyl neochebulinate Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results in assays involving the investigational compound 1'-O-methyl neochebulinate.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability between replicate wells in our cell viability assay with this compound. What are the common causes for this?

High variability between replicates is a frequent issue in cell-based assays and can stem from several factors.[1][2][3] One of the primary sources is inconsistent cell seeding, leading to different cell numbers in each well at the start of the experiment. Another common cause is the "edge effect," where wells on the periphery of the microplate experience different temperature and evaporation rates, affecting cell growth and compound efficacy.[1] Pipetting errors during compound addition or reagent dispensing can also introduce significant variability.[3] Finally, the nature of the compound itself, such as poor solubility leading to precipitation, can result in uneven distribution in the assay wells.

Q2: Our positive control is showing a weaker than expected response in the presence of this compound. What could be the issue?

A weak or absent positive control response can invalidate assay results.[2] Several factors could be at play. The suboptimal concentration of the positive control itself is a primary suspect; a dose-response experiment is crucial to determine the optimal concentration for maximal activation.[2] The viability and passage number of the cell line used are also critical, as cells that have been passaged too many times may exhibit altered responses. Reagent degradation, particularly of temperature-sensitive components, can also lead to a diminished signal.

Q3: We are seeing a high background signal in our fluorescence-based assay for this compound activity. How can we reduce this?

High background in fluorescence assays can be caused by several factors. The assay medium itself, particularly components like fetal bovine serum and phenol (B47542) red, can have intrinsic fluorescence.[4] Using serum-free or phenol red-free media during the assay read can mitigate this. The compound itself might be autofluorescent at the excitation and emission wavelengths used. It is also important to consider the type of microplate used; white or black plates are generally recommended for fluorescence assays to reduce crosstalk and background.[4]

Q4: The bioactivity of this compound seems to decrease over time in our stored solutions. What is the likely cause?

The stability of the compound in solution is a critical factor. Many organic compounds can degrade over time, especially if not stored under optimal conditions (e.g., correct temperature, protection from light). The choice of solvent can also impact stability. It is advisable to prepare fresh solutions for each experiment or to conduct stability studies to determine the optimal storage conditions and shelf-life of the compound in your chosen solvent.

Troubleshooting Guide

Inconsistent results in biological assays can be frustrating. This guide provides a structured approach to troubleshooting common issues encountered during the evaluation of this compound.

Issue Potential Cause Recommended Solution
High Well-to-Well Variability Inconsistent cell seedingEnsure thorough cell mixing before plating and use a multichannel pipette for seeding.
Edge effectsAvoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity.
Pipetting errorsCalibrate pipettes regularly and use a consistent pipetting technique. Prepare a master mix for reagents.[3]
Compound precipitationCheck the solubility of this compound in your assay medium. Consider using a different solvent or adding a solubilizing agent.
Low Signal-to-Noise Ratio Suboptimal reagent concentrationTitrate all critical reagents, including antibodies and detection substrates, to determine their optimal concentrations.
Insufficient incubation timePerform a time-course experiment to identify the optimal incubation period for the assay.
Low cell numberIncrease the number of cells seeded per well.
Inconsistent Batch-to-Batch Results Variation in reagent lotsQualify new lots of critical reagents (e.g., serum, antibodies) before use in experiments.
Cell line driftUse a consistent and low passage number of cells. Regularly check for mycoplasma contamination.
Operator variabilityStandardize protocols and ensure all users are trained on the same procedures.
Unexpected Biological Response Off-target effects of the compoundPerform secondary assays to confirm the specificity of the observed activity.
Contamination of compound stockVerify the purity of the this compound stock solution.
Cellular stressEnsure that the solvent concentration used to deliver the compound is not toxic to the cells.

Experimental Protocols

A detailed and standardized experimental protocol is essential for reproducible results. Below is an example protocol for a common cell viability assay.

MTT Cell Viability Assay

  • Cell Seeding:

    • Harvest and count cells.

    • Resuspend cells in the appropriate culture medium to the desired density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include vehicle control and positive control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

Visualizing the theoretical framework of your experiment can aid in understanding and troubleshooting.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture & Seeding treatment Treatment with This compound cell_culture->treatment compound_prep Compound Preparation compound_prep->treatment incubation Incubation treatment->incubation reagent_add Reagent Addition incubation->reagent_add detection Signal Detection reagent_add->detection data_acq Data Acquisition detection->data_acq data_analysis Data Analysis data_acq->data_analysis

Caption: A generalized workflow for in vitro assays of this compound.

Below is a hypothetical signaling pathway that could be modulated by a novel therapeutic compound. Understanding the potential targets and downstream effects can help in designing appropriate secondary assays.

signaling_pathway compound 1'-O-methyl neochebulinate receptor Cell Surface Receptor compound->receptor inhibits kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus translocation gene_expression Target Gene Expression nucleus->gene_expression regulates cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response

Caption: A hypothetical signaling pathway modulated by this compound.

References

Validation & Comparative

A Comparative Analysis of Neochebulinic Acid and its Methylated Analogue: Unraveling the Potential Impact of 1'-O-methylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents derived from natural sources, ellagitannins have emerged as a promising class of compounds with a wide array of biological activities. Among these, neochebulinic acid, isolated from the medicinal plant Terminalia chebula, has garnered significant attention for its potential pharmacological effects. This guide provides a detailed comparison of the known biological activities of neochebulinic acid and its synthetic derivative, 1'-O-methyl neochebulinate. While direct comparative experimental data is currently unavailable for this compound, this document summarizes the existing research on neochebulinic acid and explores the potential influence of 1'-O-methylation on its activity, based on established medicinal chemistry principles.

Unveiling the Bioactivity of Neochebulinic Acid

Recent studies have highlighted the significant antibacterial properties of neochebulinic acid, particularly against the pathogenic bacterium Helicobacter pylori.[1] Research has demonstrated that neochebulinic acid can inhibit the growth of H. pylori and disrupt its adhesion to host cells, a crucial step in the infection process.[1]

Comparative Biological Activity: A Data-Driven Overview

The following table summarizes the available quantitative data for the biological activity of neochebulinic acid. It is important to note that, to date, no published studies have reported the biological activity of this compound, hence the "Data not available" entries for this compound.

Biological ActivityTarget/AssayNeochebulinic AcidThis compoundReference
Antibacterial H. pylori ATCC 700392 (MIC)16 - 128 µg/mLData not available[1]
Antibacterial H. pylori ATCC 700392 (MBC)>8x MIC (bacteriostatic)Data not available[1]
Anti-adhesion Adhesion of H. pylori to host cellsEffective inhibitionData not available[1]
Cytotoxicity Normal epithelial cells (GES-1)No significant effect at 16 and 32 µg/mLData not available[1]

The Potential Role of 1'-O-Methylation: A Look into the Future

The introduction of a methyl group at the 1'-O-position of neochebulinic acid could potentially modulate its physicochemical properties and, consequently, its biological activity. Methylation can influence a molecule's lipophilicity, which may affect its ability to cross cell membranes. An increase in lipophilicity could potentially enhance its uptake by bacterial or mammalian cells, possibly leading to increased potency. Conversely, the addition of a methyl group might also introduce steric hindrance, which could negatively impact the compound's ability to bind to its molecular target. Further research, including the synthesis and biological evaluation of this compound, is imperative to elucidate the structure-activity relationship and determine if this modification offers any therapeutic advantages over the parent compound.

Experimental Methodologies: A Closer Look at the Science

The following are detailed protocols for the key experiments conducted to evaluate the activity of neochebulinic acid.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antimicrobial activity of neochebulinic acid against H. pylori was determined using MIC and MBC assays.[1] In a typical MIC assay, a serial dilution of the compound is prepared in a suitable broth medium. Each dilution is then inoculated with a standardized suspension of the target bacteria. After an incubation period, the lowest concentration of the compound that visibly inhibits bacterial growth is recorded as the MIC. For the MBC assay, aliquots are taken from the wells of the MIC assay that show no visible growth and are plated onto an agar (B569324) medium. The lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria is determined as the MBC.[1]

Anti-Adhesion Assay

The ability of neochebulinic acid to prevent the adhesion of H. pylori to host cells was also investigated.[1] In this assay, host cells (e.g., gastric epithelial cells) are co-incubated with H. pylori in the presence and absence of the test compound. After the incubation period, non-adherent bacteria are washed away, and the number of adherent bacteria is quantified. A reduction in the number of adherent bacteria in the presence of the compound indicates anti-adhesive activity.[1]

Western Blot Analysis for CagA Expression

To investigate the effect of neochebulinic acid on the expression of the virulence factor CagA in H. pylori, Western blot analysis was performed.[1] Bacterial cells were treated with neochebulinic acid, and the total protein was extracted. The protein samples were then separated by size using gel electrophoresis and transferred to a membrane. The membrane was subsequently probed with an antibody specific for the CagA protein, followed by a secondary antibody conjugated to a detection enzyme. The resulting signal, which is proportional to the amount of CagA protein, was then visualized and quantified.[1]

Visualizing the Science: Workflows and Pathways

The following diagrams illustrate the experimental workflow for assessing the anti-H. pylori activity of neochebulinic acid and a proposed signaling pathway through which it may exert its effect.

experimental_workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis neochebulinic_acid Neochebulinic Acid mic_mbc MIC/MBC Assays neochebulinic_acid->mic_mbc anti_adhesion Anti-Adhesion Assay neochebulinic_acid->anti_adhesion western_blot Western Blot (CagA) neochebulinic_acid->western_blot h_pylori H. pylori Culture h_pylori->mic_mbc h_pylori->anti_adhesion h_pylori->western_blot host_cells Host Cell Culture host_cells->anti_adhesion growth_inhibition Growth Inhibition mic_mbc->growth_inhibition adhesion_reduction Adhesion Reduction anti_adhesion->adhesion_reduction caga_expression CagA Expression Level western_blot->caga_expression

Caption: Experimental workflow for evaluating the anti-H. pylori activity of neochebulinic acid.

signaling_pathway neochebulinic_acid Neochebulinic Acid caga CagA Virulence Factor neochebulinic_acid->caga Inhibits Expression h_pylori Helicobacter pylori h_pylori->caga Produces host_cell Host Cell caga->host_cell Translocates into pathogenesis Pathogenesis (e.g., Inflammation) host_cell->pathogenesis Leads to

Caption: Proposed mechanism of action of neochebulinic acid via inhibition of CagA expression in H. pylori.

Conclusion and Future Directions

Neochebulinic acid has demonstrated promising antibacterial activity against H. pylori, a major human pathogen. However, the biological profile of its methylated derivative, this compound, remains unexplored. The synthesis and comprehensive biological evaluation of this compound are crucial next steps to understand the impact of this structural modification. Such studies will not only provide valuable insights into the structure-activity relationships of this class of compounds but also pave the way for the potential development of more potent and effective therapeutic agents. Researchers are encouraged to pursue these investigations to unlock the full therapeutic potential of neochebulinic acid and its analogues.

References

Comparative Efficacy Analysis of 1'-O-methyl neochebulinate and Other Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous pursuit of novel therapeutic agents, a detailed comparative analysis of the inhibitory efficacy of 1'-O-methyl neochebulinate, a derivative of the natural product neochebulin, against key enzymatic targets, Aldose Reductase (AR) and Protein Tyrosine Phosphatase 1B (PTP1B), has been compiled. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of its potential, benchmarked against established inhibitors.

Recent studies have highlighted the inhibitory potential of neochebulin, a structurally related compound to this compound, against both AR and PTP1B. Neochebulin demonstrated a notable inhibitory concentration (IC50) of 11.2 μM for aldose reductase and a more potent IC50 of 1.0 μM for PTP1B. This dual inhibitory action suggests that this compound may hold promise as a multi-target agent for conditions such as diabetes and its complications, where both AR and PTP1B are implicated.

This comparison guide provides a quantitative analysis of the efficacy of neochebulin alongside a panel of commercially available inhibitors for both AR and PTP1B, detailed experimental methodologies for assessing inhibitory activity, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Comparison of Inhibitor Efficacy

The inhibitory activities of neochebulin and other commercially available inhibitors against Aldose Reductase and PTP1B are summarized below. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Table 1: Comparison of Aldose Reductase Inhibitor Efficacy

InhibitorIC50 (μM)
Neochebulin11.2
Sorbinil0.9
Epalrestat0.045
Tolrestat0.03

Table 2: Comparison of PTP1B Inhibitor Efficacy

InhibitorIC50 (μM)
Neochebulin1.0
Suramin4.8
Ertiprotafib1.4
Trodusquemine0.9

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and facilitate further investigation.

Aldose Reductase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of a test compound on aldose reductase activity.

Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., glyceraldehyde) to its corresponding alcohol, utilizing NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified or recombinant aldose reductase

  • Test compound (e.g., this compound)

  • DL-Glyceraldehyde (substrate)

  • NADPH (cofactor)

  • Phosphate (B84403) buffer (pH 6.2)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations.

  • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of a test compound on PTP1B activity.

Principle: PTP1B catalyzes the hydrolysis of a phosphate group from a tyrosine-phosphorylated substrate. A common chromogenic substrate is p-nitrophenyl phosphate (pNPP), which upon dephosphorylation by PTP1B, produces p-nitrophenol, a yellow product that can be quantified by measuring its absorbance at 405 nm.

Materials:

  • Purified or recombinant PTP1B

  • Test compound (e.g., this compound)

  • p-Nitrophenyl phosphate (pNPP) (substrate)

  • Assay buffer (e.g., Tris-HCl or HEPES, pH 7.4, containing a reducing agent like DTT)

  • Microplate reader

Procedure:

  • Add the assay buffer, test compound at various concentrations, and PTP1B enzyme to the wells of a microplate.

  • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period.

  • Initiate the reaction by adding the substrate, pNPP.

  • Incubate the reaction for a set period.

  • Stop the reaction by adding a strong base (e.g., NaOH).

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm.

  • The percentage of inhibition is calculated by comparing the absorbance in the presence of the inhibitor to the absorbance of a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms

To further elucidate the context of this research, the following diagrams illustrate the relevant signaling pathway and a generalized experimental workflow.

Aldose_Reductase_Pathway cluster_polyol Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (AR) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Diabetic_Complications Diabetic Complications Sorbitol->Diabetic_Complications Accumulation leads to

The Polyol Pathway and its implication in diabetic complications.

PTP1B_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor pIR Phosphorylated IR (Active) Insulin_Receptor->pIR Autophosphorylation pIR->Insulin_Receptor Dephosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS pIRS Phosphorylated IRS (Active) IRS->pIRS Phosphorylation pIRS->IRS Dephosphorylation Downstream_Signaling Downstream Signaling (e.g., GLUT4 translocation, Glucose uptake) pIRS->Downstream_Signaling PTP1B PTP1B Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Test Compound (e.g., this compound) and Controls Incubation Incubate Enzyme with Test Compound Compound_Prep->Incubation Enzyme_Prep Prepare Enzyme Solution (AR or PTP1B) Enzyme_Prep->Incubation Reagent_Prep Prepare Substrate and Cofactor/Buffer Solutions Reaction Initiate and Run Enzymatic Reaction Reagent_Prep->Reaction Incubation->Reaction Measurement Measure Reaction Product (e.g., Absorbance) Reaction->Measurement Calculation Calculate Percent Inhibition Measurement->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

Comparative Analysis of 1'-O-methyl neochebulinate: A Predictive Guide on Cross-Reactivity and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative overview of the predicted biological activity and cross-reactivity of the hypothetical compound 1'-O-methyl neochebulinate. As no direct experimental data for this compound is currently available in scientific literature, this document leverages existing research on its parent compound, chebulinic acid, and the known effects of O-methylation on the bioactivity of natural products to offer a predictive comparison. Chebulinic acid, a hydrolyzable tannin isolated from the fruits of Terminalia chebula, is known for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anti-tumor activities[1][2]. This guide will serve as a valuable resource for researchers interested in the potential therapeutic applications and structure-activity relationships of novel chebulinic acid derivatives.

Comparative Biological Activity: A Predictive Analysis

The introduction of a methyl group at the 1'-O position of the glucose core of neochebulinate (chebulinic acid) is anticipated to modulate its physicochemical properties, which in turn could influence its biological activity and potential for cross-reactivity with various biological targets. O-methylation typically increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and potentially alter its interaction with protein binding sites.

Table 1: Predicted Comparative Biological Activities

Biological ActivityChebulinic Acid (Parent Compound)Predicted this compoundRationale for Prediction
Antioxidant Activity High activity, attributed to its multiple phenolic hydroxyl groups capable of donating hydrogen atoms to scavenge free radicals[3].Potentially reduced activity.Methylation of a hydroxyl group may decrease the hydrogen-donating capacity, which is crucial for radical scavenging.
Anti-inflammatory Activity Demonstrates significant anti-inflammatory effects[4].Potentially altered activity.Increased lipophilicity could enhance cellular uptake and access to intracellular inflammatory targets. However, the interaction with specific targets might be altered.
Anticancer Activity Induces apoptosis in various cancer cell lines, including acute myeloid leukemia[5].Potentially enhanced or altered specificity.Improved membrane permeability could lead to higher intracellular concentrations. The modified structure might exhibit altered binding affinity to target proteins involved in cancer pathways.
Enzyme Inhibition Known to inhibit various enzymes.Potentially altered inhibitory profile.The methyl group could introduce steric hindrance or new hydrophobic interactions within the enzyme's active site, leading to changes in inhibitory potency and selectivity.

Predicted Cross-Reactivity Profile

Cross-reactivity, the ability of a compound to bind to multiple targets, is a critical consideration in drug development. The structural modification introduced by O-methylation is likely to alter the cross-reactivity profile of neochebulinate.

Table 2: Predicted Cross-Reactivity Comparison

Target ClassChebulinic Acid (Parent Compound)Predicted this compoundRationale for Prediction
Receptors Binds to various receptors, often through hydrogen bonding interactions with its hydroxyl groups.Altered binding affinity and specificity.The loss of a hydroxyl group for methylation will reduce hydrogen bonding potential but increase hydrophobic interactions, potentially shifting the binding preference to different receptor subtypes or new receptors.
Enzymes Broad-spectrum enzyme inhibitor.More selective enzyme inhibition profile.The added methyl group could confer higher specificity for certain enzyme active sites, potentially reducing off-target effects.
Transporters Interaction with transporters can influence its cellular uptake and efflux.Potentially enhanced interaction with certain transporters.Increased lipophilicity might favor interaction with transporters that handle more lipophilic substrates.

Experimental Protocols

To validate the predicted activities and cross-reactivity of this compound, the following experimental protocols are recommended.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of the compounds.

Methodology:

  • Prepare a stock solution of this compound and chebulinic acid in methanol.

  • Prepare a series of dilutions for each compound.

  • In a 96-well plate, add 50 µL of each dilution to 150 µL of a freshly prepared methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To assess the ability of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide.

Methodology:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or chebulinic acid for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • A known NO inhibitor, such as L-NAME, is used as a positive control.

  • Cell viability is assessed using the MTT assay to rule out cytotoxicity.

Cytotoxicity Assessment: MTT Assay

Objective: To evaluate the cytotoxic effects of the compounds on a cancer cell line (e.g., HL-60) and a normal cell line (e.g., PBMCs).

Methodology:

  • Seed the cells in a 96-well plate.

  • Treat the cells with increasing concentrations of this compound and chebulinic acid for 48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells.

Visualizations

G cluster_0 Chebulinic Acid (Parent Compound) cluster_1 Predicted Properties of this compound Chebulinic_Acid Chebulinic Acid (Neochebulinate) Bioactivity Broad Spectrum Bioactivity: - Antioxidant - Anti-inflammatory - Anticancer Chebulinic_Acid->Bioactivity Cross_Reactivity High Cross-Reactivity: - Multiple hydroxyl groups - Extensive hydrogen bonding Chebulinic_Acid->Cross_Reactivity Modification 1'-O-methylation Chebulinic_Acid->Modification Methyl_Neochebulinate This compound Predicted_Bioactivity Altered Bioactivity: - Potentially reduced antioxidant activity - Potentially enhanced anticancer activity Methyl_Neochebulinate->Predicted_Bioactivity Predicted_Cross_Reactivity Altered Cross-Reactivity: - Reduced hydrogen bonding - Increased hydrophobic interactions - Potentially more selective Methyl_Neochebulinate->Predicted_Cross_Reactivity Modification->Methyl_Neochebulinate G Start Comparative Screening Compound_Preparation Prepare Solutions: - this compound - Chebulinic Acid (Control) Start->Compound_Preparation Antioxidant_Assay DPPH Radical Scavenging Assay Compound_Preparation->Antioxidant_Assay Anti_inflammatory_Assay Nitric Oxide Inhibition Assay (RAW 264.7) Compound_Preparation->Anti_inflammatory_Assay Cytotoxicity_Assay MTT Assay (Cancer and Normal Cell Lines) Compound_Preparation->Cytotoxicity_Assay Data_Analysis Data Analysis and Comparison Antioxidant_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Conclusion Determine Relative Potency, Selectivity, and Cross-Reactivity Data_Analysis->Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of Chebulic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The initial query on "1'-O-methyl neochebulinate analogs" has led to a broader and more fruitful investigation into the structure-activity relationships (SAR) of closely related and well-documented natural products: chebulic acid derivatives, primarily chebulinic acid and chebulagic acid. These compounds, isolated from Terminalia chebula, have garnered significant interest for their therapeutic potential, particularly in the realms of anti-inflammatory and anticancer activities. This guide provides a comparative analysis of their biological performance, supported by experimental data, detailed methodologies, and visual workflows to aid in further research and drug development endeavors.

Comparative Biological Activity of Chebulic Acid Analogs

The biological efficacy of chebulic acid and its derivatives is intricately linked to their structural features. The presence and arrangement of galloyl groups and the hexahydroxydiphenoyl (HHDP) moiety play a crucial role in their bioactivity. The following tables summarize the quantitative data on their anti-inflammatory and anticancer properties.

Table 1: Anti-Inflammatory Activity of Chebulic Acid Derivatives

CompoundAssayTargetIC50 (µM)Source
Chebulagic Acid Enzyme InhibitionCOX-115 ± 0.288[1]
Enzyme InhibitionCOX-20.92 ± 0.011[1]
Enzyme Inhibition5-LOX2.1 ± 0.057[1]
Chebulinic Acid Nitric Oxide (NO) ProductioniNOS53.4 ± 1.6[2][3]
Arjunolic Acid Nitric Oxide (NO) ProductioniNOS38.0 ± 0.1[2][3]
Arjunic Acid Nitric Oxide (NO) ProductioniNOS48.8 ± 3.2[2][3]

Note: Arjunolic acid and arjunic acid are triterpenoids also isolated from Terminalia chebula and are included for comparison of anti-inflammatory activity.

Table 2: Anticancer Activity of Chebulinic Acid vs. Chebulagic Acid

CompoundCell LineCancer TypeIC50 (µmol/L)Source
Chebulinic Acid HR8348Colorectal Carcinoma37.18 ± 2.89[4]
LoVoColorectal Carcinoma40.78 ± 2.61[4]
LS174TColorectal Carcinoma38.68 ± 2.12[4]
Chebulagic Acid HR8348Colorectal Carcinoma51.74 ± 2.32[4]
LoVoColorectal Carcinoma56.31 ± 4.77[4]
LS174TColorectal Carcinoma53.53 ± 0.65[4]

From the data, chebulagic acid emerges as a potent dual inhibitor of COX and LOX enzymes, with a notable selectivity for COX-2.[1] In the context of anticancer activity, chebulinic acid demonstrates slightly higher potency against the tested colorectal carcinoma cell lines compared to chebulagic acid.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for the key experiments cited.

1. COX and 5-LOX Enzyme Inhibition Assay (for Chebulagic Acid)

  • Objective: To determine the in vitro inhibitory effect of chebulagic acid on cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes.

  • Methodology:

    • The ethanolic extract of Terminalia chebula fruits was fractionated by RP-HPLC to isolate the active compound.

    • The isolated compound was identified as chebulagic acid using LC-MS, NMR, and IR analyses.

    • The enzyme inhibition activity against COX-1, COX-2, and 5-LOX was evaluated. Chebulagic acid showed potent dual inhibition of COX and 5-LOX.[1]

    • IC50 values were calculated to be 15 ± 0.288 µM for COX-1, 0.92 ± 0.011 µM for COX-2, and 2.1 ± 0.057 µM for 5-LOX.[1]

2. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages (for Chebulinic Acid)

  • Objective: To assess the anti-inflammatory activity of isolated compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Methodology:

    • RAW 264.7 macrophage cells were cultured in a suitable medium.

    • Cells were stimulated with LPS in the presence or absence of the test compounds (chebulinic acid, arjunic acid, arjunolic acid).

    • After incubation, the amount of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent.

    • The IC50 values, representing the concentration required to inhibit NO production by 50%, were determined. Chebulinic acid, arjunic acid, and arjunolic acid effectively reduced NO production with IC50 values of 53.4, 48.8, and 38.0 µM, respectively.[2][3]

    • The effect of these compounds on the protein expression of inducible nitric oxide synthase (iNOS) and COX-2 was also evaluated by Western blot analysis, which showed a decrease in the expression of these pro-inflammatory enzymes.[2][3]

3. Anticancer Cell Proliferation Assay (for Chebulinic and Chebulagic Acid)

  • Objective: To evaluate and compare the anti-proliferative effects of chebulinic acid and chebulagic acid on human colorectal carcinoma cell lines.

  • Methodology:

    • Human colorectal carcinoma cell lines (HR8348, LoVo, and LS174T) were cultured under standard conditions.

    • Cells were treated with various concentrations of chebulinic acid and chebulagic acid.

    • Cell proliferation was assessed using a suitable method, such as the CCK-8 assay.

    • The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves. The results indicated that chebulinic acid had a higher inhibitory effect on the proliferation of these cell lines compared to chebulagic acid.[4]

Visualizing the Research Workflow

To better understand the logical flow of a structure-activity relationship study, the following diagrams, generated using the DOT language, illustrate the key stages from compound isolation to biological evaluation and data analysis.

SAR_Workflow cluster_0 Compound Preparation & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis & SAR Determination A Natural Product Source (e.g., Terminalia chebula) B Extraction & Bioactivity-Guided Fractionation A->B C Isolation & Purification (e.g., HPLC) B->C D Structure Elucidation (NMR, MS) C->D E Analog Synthesis (Chemical Modification) D->E F In Vitro Assays (e.g., Enzyme Inhibition, Cell Proliferation) D->F E->F G In Vivo Models (e.g., Animal Studies) F->G H Determine IC50/EC50 Values G->H I Compare Activity of Analogs H->I J Identify Key Structural Moieties I->J K Develop SAR Model J->K

Caption: General workflow for a structure-activity relationship (SAR) study.

Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK NFkB NF-κB Activation & Translocation IKK->NFkB Gene Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB->Gene Inhibitor Chebulic Acid Derivatives Inhibitor->NFkB Inhibition

Caption: Simplified NF-κB signaling pathway in inflammation.

References

Comparative Analysis of 1'-O-methyl neochebulinate and its Stereoisomers: A Guided Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 1'-O-methyl neochebulinate and its distinct stereoisomers is currently challenging due to a lack of specific experimental data in publicly available scientific literature. This guide, therefore, provides a broader comparative context based on the parent compound, neochebulinate, and the general class of compounds it belongs to, the ellagitannins. This information is intended to guide researchers and drug development professionals in the potential evaluation of such compounds.

Neochebulinate is a type of ellagitannin found in the fruit of Terminalia chebula, a plant with a long history in traditional medicine.[1] Ellagitannins are a diverse group of polyphenolic compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The biological efficacy of ellagitannins is often influenced by their chemical structure, including their stereochemistry.[4]

General Biological Activities of Related Ellagitannins

While specific data on this compound is limited, research on ellagitannins from Terminalia chebula and other natural sources has revealed significant therapeutic potential. These compounds are known to contribute to the overall pharmacological effects of the plant extracts they are derived from.

Table 1: Overview of Investigated Biological Activities of Ellagitannins from Terminalia chebula

Biological ActivityKey FindingsReferences
Antioxidant Methanolic extracts of T. chebula fruits, rich in ellagitannins, have demonstrated potent antioxidant activity.[5]
Antimicrobial Extracts have shown efficacy against various pathogens, including methicillin-resistant Staphylococcus aureus and uropathogenic E. coli. Ellagic acid derivatives from T. chebula can attenuate the virulence of Pseudomonas aeruginosa.[6]
Anti-inflammatory Ellagitannins are recognized for their anti-inflammatory properties.[2][3]
Anticancer Studies have indicated the potential of ethanolic gall extract of T. chebula in exhibiting anticancer properties. Ellagitannins, in general, are investigated for their antitumor activities.[2][3][5]
Neuroprotective Tannic acid, ellagic acid, and gallic acid from T. chebula have been reported to inhibit butyrylcholinesterase and acetylcholinesterase, suggesting potential in managing Alzheimer's disease.[5]
The Role of Stereochemistry in Biological Activity

The three-dimensional arrangement of atoms in a molecule (stereochemistry) can significantly impact its biological activity. For ellagitannins, variations in stereochemistry can affect how they interact with biological targets such as enzymes and receptors.[4] While specific comparative studies on the stereoisomers of this compound are not available, the principle remains a critical consideration in drug discovery and development. The synthesis and isolation of specific stereoisomers are often necessary to determine their individual pharmacological profiles.

Experimental Protocols: A General Workflow

Detailed experimental protocols for the synthesis and comparative analysis of this compound stereoisomers are not documented in the available literature. However, a general workflow for the isolation and characterization of such natural products can be outlined.

1. Extraction:

  • Objective: To extract crude ellagitannins from the plant material (e.g., fruits of Terminalia chebula).

  • General Procedure:

    • Air-dry and powder the plant material.

    • Perform solvent extraction using a suitable solvent, such as methanol (B129727) or a methanol-water mixture.

    • Concentrate the extract under reduced pressure to obtain a crude extract.

2. Fractionation and Isolation:

  • Objective: To separate the crude extract into fractions and isolate individual compounds.

  • General Procedure:

    • Subject the crude extract to column chromatography using a stationary phase like silica (B1680970) gel or Sephadex LH-20.

    • Elute with a gradient of solvents to separate fractions based on polarity.

    • Monitor the fractions using Thin Layer Chromatography (TLC).

    • Further purify the fractions containing the target compounds using techniques like High-Performance Liquid Chromatography (HPLC).

3. Structural Elucidation:

  • Objective: To determine the chemical structure and stereochemistry of the isolated compounds.

  • General Procedure:

    • Use spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS) to determine the planar structure.

    • Employ techniques like Circular Dichroism (CD) spectroscopy and X-ray crystallography to determine the absolute stereochemistry.

4. Biological Activity Assays:

  • Objective: To evaluate and compare the biological activities of the isolated stereoisomers.

  • General Procedure:

    • Conduct a panel of in vitro assays relevant to the expected biological activities (e.g., DPPH assay for antioxidant activity, antimicrobial susceptibility testing, cell-based assays for cytotoxicity against cancer cell lines).

    • For promising compounds, proceed to in vivo studies in animal models.

Visualizing Methodologies and Concepts

To aid in the understanding of the processes and factors involved in the study of compounds like this compound, the following diagrams are provided.

G General Workflow for Natural Product Analysis A Plant Material (e.g., Terminalia chebula) B Extraction (e.g., Methanol) A->B C Crude Extract B->C D Fractionation (Column Chromatography) C->D E Purified Fractions D->E F Isolation of Stereoisomers (HPLC) E->F G Structural Elucidation (NMR, MS, CD) F->G H Biological Activity Assays (In Vitro / In Vivo) F->H I Comparative Analysis G->I H->I

Caption: A generalized workflow for the isolation, characterization, and comparative analysis of natural product stereoisomers.

G Factors Influencing Biological Activity of Ellagitannins A Ellagitannin Structure B Stereochemistry A->B C Functional Groups A->C D Molecular Size A->D E Biological Target Interaction B->E C->E D->E F Pharmacological Effect E->F

Caption: Key structural factors of ellagitannins that determine their interaction with biological targets and ultimate pharmacological effects.

References

In Vivo Validation of 1'-O-methyl neochebulinate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the in vivo effects of 1'-O-methyl neochebulinate remains challenging due to the current lack of publicly available scientific literature on this specific compound. Extensive searches for "this compound" and its potential parent compound, "neochebulinate," did not yield specific data regarding its biological effects, in vivo validation studies, or established experimental protocols.

This guide aims to provide a framework for such a comparative analysis, outlining the necessary components and methodologies that would be required to validate the in vivo effects of a novel compound like this compound. In the absence of specific data for this compound, we will use hypothetical examples and refer to general methodologies commonly employed in preclinical drug development.

Comparison with Alternative Compounds

To objectively assess the performance of this compound, a comparative analysis against established alternatives with similar therapeutic aims is crucial. The selection of these alternatives would be contingent on the intended therapeutic application of this compound. For instance, if it is being investigated for anti-inflammatory properties, established non-steroidal anti-inflammatory drugs (NSAIDs) or other relevant biologics would be appropriate comparators.

Table 1: Hypothetical In Vivo Efficacy Comparison

CompoundAnimal ModelDoseRoute of AdministrationKey Efficacy EndpointResult
This compound (e.g., Carrageenan-induced paw edema in rats)(e.g., 10 mg/kg)(e.g., Oral)(e.g., Reduction in paw volume)(Data Unavailable)
Alternative A (e.g., Indomethacin) Carrageenan-induced paw edema in rats5 mg/kgOralReduction in paw volume50% reduction
Alternative B (e.g., Celecoxib) Carrageenan-induced paw edema in rats10 mg/kgOralReduction in paw volume45% reduction

Table 2: Hypothetical In Vivo Safety Profile Comparison

CompoundAnimal ModelDoseRoute of AdministrationKey Safety EndpointResult
This compound (e.g., 28-day repeated dose toxicity in mice)(e.g., 100 mg/kg)(e.g., Oral)(e.g., Liver enzyme levels)(Data Unavailable)
Alternative A (e.g., Indomethacin) 28-day repeated dose toxicity in mice10 mg/kgOralLiver enzyme levelsSignificant elevation
Alternative B (e.g., Celecoxib) 28-day repeated dose toxicity in mice20 mg/kgOralLiver enzyme levelsNo significant change

Experimental Protocols

Detailed methodologies are fundamental for the reproducibility and validation of scientific findings. Below are examples of standard experimental protocols that would be necessary to evaluate the in vivo effects of this compound.

Pharmacokinetic (PK) Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model.

Methodology:

  • Animal Model: Male Wistar rats (n=6 per group).

  • Administration: A single dose of this compound (e.g., 10 mg/kg) is administered intravenously (IV) and orally (PO).

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Analysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability are calculated using appropriate software.

Efficacy Study: Carrageenan-Induced Paw Edema Model

Objective: To evaluate the anti-inflammatory effects of this compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=8 per group).

  • Groups: Vehicle control, this compound (e.g., 1, 5, 10 mg/kg), and positive control (e.g., Indomethacin 5 mg/kg).

  • Procedure:

    • Animals are pre-treated with the respective compounds orally.

    • After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control.

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental designs.

experimental_workflow cluster_preclinical In Vivo Validation Workflow animal_model Select Animal Model (e.g., Rat, Mouse) dosing Administer Compound (e.g., Oral, IV) animal_model->dosing pk_pd Pharmacokinetic/ Pharmacodynamic Analysis dosing->pk_pd efficacy Efficacy Studies (e.g., Disease Model) dosing->efficacy toxicity Toxicology Studies (e.g., Acute, Chronic) dosing->toxicity data_analysis Data Analysis & Interpretation pk_pd->data_analysis efficacy->data_analysis toxicity->data_analysis

Caption: A generalized workflow for the in vivo validation of a new chemical entity.

signaling_pathway cluster_inflammation Hypothetical Anti-Inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., Carrageenan) Target Molecular Target (e.g., COX-2) Stimulus->Target Prostaglandins Prostaglandin Synthesis Target->Prostaglandins MN 1'-O-methyl neochebulinate MN->Target Inhibition Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation

Caption: A hypothetical signaling pathway illustrating a potential anti-inflammatory mechanism.

A Guide to Ensuring Reproducibility in Natural Product Research: A Comparative Analysis of Bioactive Compounds from Terminalia chebula

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and natural product research, the reproducibility of experimental findings is paramount for scientific progress. This guide provides a comparative analysis of bioactive compounds isolated from Terminalia chebula, with a focus on establishing robust experimental protocols to ensure the reproducibility of results. While direct experimental data for 1'-O-methyl neochebulinate remains limited, we will draw comparisons with its close structural analogs, chebulinic acid and chebulagic acid, for which biological activities have been reported. This guide is intended for researchers, scientists, and drug development professionals.

Challenges in the Reproducibility of Natural Product Research

Natural product research is often beset by challenges that can affect the reproducibility of experiments. These include:

  • Complexity of Source Material: The chemical composition of plant extracts can vary significantly based on factors such as the geographical origin, harvest time, and extraction method.

  • Compound Purity: Incomplete purification of the target compound can lead to the presence of contaminants that may influence the experimental outcome.

  • Structural Elucidation: Incorrect or incomplete structural identification of a bioactive compound can make it impossible for other researchers to obtain and test the same molecule.

  • Lack of Standardized Protocols: Variations in experimental procedures, reagents, and cell lines across different laboratories can lead to divergent results.

To address these challenges, it is crucial to adopt standardized methodologies and transparently report all aspects of the research process.

Comparative Analysis of Bioactive Compounds from Terminalia chebula

Terminalia chebula is a medicinal plant known to produce a variety of bioactive compounds, including tannins and polyphenols.[1][2] Among these are this compound, chebulinic acid, and chebulagic acid. While experimental data on this compound is scarce, studies on chebulinic acid and chebulagic acid have revealed their potential as anti-inflammatory and anti-cancer agents.[1]

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of chebulinic acid and chebulagic acid.

Table 1: Anti-inflammatory Activity of Chebulinic Acid and Chebulagic Acid

CompoundAssayCell LineConcentration for EffectInhibition of NO Release (%)
Chebulagic AcidLPS-induced NO releaseRAW264.750 µmol/L30.3%
Chebulinic AcidLPS-induced NO releaseRAW264.750 µmol/L34.6%

Data extracted from a study on the anti-inflammatory activities of compounds from Terminalia chebula. The percentage of NO release inhibition was calculated based on the provided data.[1]

Table 2: Anti-hepatoma Activity of Chebulinic Acid and Chebulagic Acid

CompoundAssayCell LineIncubation TimeIC50 (µmol/L)
Chebulagic AcidCCK-8HepG224 hours198.85
48 hours163.06
72 hours96.81
Chebulinic AcidCCK-8HepG224 hours502.97
48 hours268.32
72 hours156.40

IC50 values represent the concentration of the compound that inhibits 50% of cell growth.[1]

Detailed Experimental Protocols for Key Experiments

To ensure the reproducibility of the findings presented above, detailed experimental protocols are essential.

Protocol 1: In Vitro Anti-inflammatory Assay (Nitric Oxide Release)
  • Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds (e.g., chebulinic acid, chebulagic acid) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the blank control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Measure the concentration of nitric oxide (NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Protocol 2: In Vitro Anti-hepatoma Assay (CCK-8)
  • Cell Culture: Culture HepG2 human hepatoma cells in MEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds.

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • Cell Viability Measurement: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using a dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

Clear diagrams of experimental workflows and biological pathways are crucial for understanding and replicating research.

experimental_workflow cluster_extraction Plant Material Processing cluster_purification Compound Isolation cluster_identification Structural Elucidation cluster_bioassay Biological Evaluation plant Terminalia chebula fruits extraction Solvent Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract chromatography Column Chromatography crude_extract->chromatography fractions Fractions chromatography->fractions hplc HPLC Purification fractions->hplc pure_compound Pure Compound (e.g., this compound) hplc->pure_compound nmr NMR Spectroscopy pure_compound->nmr ms Mass Spectrometry pure_compound->ms structure Confirmed Structure nmr->structure ms->structure in_vitro In Vitro Assays (e.g., Anti-inflammatory, Anti-cancer) structure->in_vitro data Biological Activity Data in_vitro->data

General workflow for natural product isolation and characterization.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB nucleus Nucleus NFkB->nucleus genes Pro-inflammatory Genes (e.g., iNOS) nucleus->genes Transcription compound This compound (Hypothesized) compound->TAK1 compound->IKK

Hypothesized anti-inflammatory signaling pathway inhibition.

By adhering to detailed and standardized protocols, and by providing clear visualizations of workflows and targeted pathways, the scientific community can enhance the reproducibility of research on complex natural products like this compound and its analogs. This will ultimately accelerate the process of drug discovery and development from natural sources.

References

Unveiling the Molecular Interactions of 1'-O-methyl neochebulinate: A Comparative Guide to its Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the binding site of 1'-O-methyl neochebulinate, a derivative of the naturally occurring ellagitannin, neochebulinate (also known as chebulinic acid). Due to a lack of direct experimental data on the methylated form, this document focuses on the experimentally confirmed binding interactions of the parent compound, neochebulinate, and extrapolates the potential influence of 1'-O-methylation. We present a comparative analysis with alternative molecules targeting the same biological macromolecules, supported by quantitative data and detailed experimental protocols.

Executive Summary

Neochebulinate, a major bioactive constituent of Terminalia chebula, has been demonstrated to interact with several key proteins implicated in various physiological and pathological processes. Experimental evidence confirms its binding to Human Serum Albumin (HSA) , a crucial transporter protein in the bloodstream. Furthermore, studies indicate its inhibitory activity against the CagA protein of Helicobacter pylori , a key virulence factor, as well as protein tyrosine phosphatases (PTPN9 and PTPN11) and Mycobacterium tuberculosis DNA gyrase .

The introduction of a methyl group at the 1'-O-position of the glucose core of neochebulinate is anticipated to modulate its binding affinity and specificity. This modification can alter the molecule's hydrophobicity, steric profile, and hydrogen bonding capacity, potentially leading to enhanced or altered biological activity.

Binding Site Analysis: Neochebulinate

Experimental studies have identified the binding site of neochebulinate on Human Serum Albumin (HSA) with considerable detail.

Human Serum Albumin (HSA)

Neochebulinate binds to subdomain IIIA of HSA. This binding has been characterized using a suite of biophysical techniques, including fluorescence spectroscopy, circular dichroism, and surface plasmon resonance. The interaction is primarily driven by hydrogen bonds and van der Waals forces.

Comparative Analysis with Alternative Ligands

To provide a broader context for the binding characteristics of neochebulinate, we compare its interactions with those of other known ligands for its identified targets.

Table 1: Comparison of Neochebulinate with Alternative Ligands for Human Serum Albumin (HSA) Subdomain IIIA

CompoundTargetBinding SiteAffinity (Kd)Experimental Method
Neochebulinate HSASubdomain IIIAMicromolar rangeFluorescence Quenching, Circular Dichroism, SPR
IbuprofenHSASubdomain IIIA~4.5 µMFluorescence Spectroscopy
WarfarinHSASubdomain IIA (Site I)~5 µMFluorescence Spectroscopy
DigitoxinHSASubdomain IIIA~2.7 µMFluorescence Spectroscopy

Table 2: Comparison of Neochebulinate with Inhibitors of H. pylori CagA

CompoundTargetIC50 / KiMechanism of Action
Neochebulinate CagANot determinedSuppression of protein expression
CHIR-1Cagα (ATPase of CagA secretion system)Micromolar rangeInhibition of ATPase activity, blocking CagA translocation[1]
Synthetic PeptidesCagA~100 µMCompetitive inhibition of kinase activity[2]

Table 3: Comparison of Neochebulinate with Inhibitors of Protein Tyrosine Phosphatases (PTPN9 & PTPN11)

CompoundTarget(s)IC50
Neochebulinate PTPN9, PTPN1134 nM, 37 nM
CryptotanshinonePTPN11 (SHP2)22.5 µM[3]
SHP099PTPN11 (SHP2)71 nM

Table 4: Comparison of Neochebulinate with Inhibitors of M. tuberculosis DNA Gyrase

CompoundTargetIC50
Neochebulinate M. tuberculosis DNA GyraseNot determined
MoxifloxacinM. tuberculosis DNA Gyrase2.5 µM[4]
NovobiocinM. tuberculosis DNA Gyrase~0.1 µM

Postulated Effects of 1'-O-Methylation

The addition of a methyl group to the 1'-hydroxyl of the glucose core in neochebulinate is expected to have the following effects:

  • Increased Hydrophobicity: This may enhance binding to hydrophobic pockets within the target proteins.

  • Steric Hindrance: The methyl group could introduce steric clashes, potentially altering the binding orientation or reducing affinity for some targets.

  • Loss of a Hydrogen Bond Donor: The 1'-hydroxyl group can act as a hydrogen bond donor. Its methylation would eliminate this capability, which could be detrimental or beneficial depending on the specific interactions at the binding site.

Further experimental studies are imperative to definitively characterize the binding site and affinity of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Fluorescence Quenching for Protein-Ligand Binding Assay

Principle: The intrinsic fluorescence of tryptophan and tyrosine residues in a protein can be quenched upon ligand binding. This change in fluorescence intensity is used to determine binding affinity.

Protocol:

  • Prepare a stock solution of the protein (e.g., HSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare a stock solution of the ligand (e.g., neochebulinate) in the same buffer.

  • Titrate a fixed concentration of the protein solution with increasing concentrations of the ligand.

  • After each addition, incubate the mixture to reach equilibrium.

  • Measure the fluorescence emission spectrum (e.g., excitation at 280 nm, emission scan from 300 to 400 nm).

  • Correct for the inner filter effect by measuring the absorbance of the ligand at the excitation and emission wavelengths.

  • Analyze the quenching data using the Stern-Volmer equation to calculate the binding constant (Ka) and the number of binding sites (n).

Surface Plasmon Resonance (SPR) for Binding Kinetics

Principle: SPR measures changes in the refractive index at the surface of a sensor chip as a ligand (analyte) flows over and binds to an immobilized protein (ligand). This allows for real-time monitoring of binding and dissociation.

Protocol:

  • Immobilize the protein (e.g., HSA) onto a suitable sensor chip (e.g., CM5 chip) using amine coupling chemistry.

  • Prepare a series of dilutions of the ligand (e.g., neochebulinate) in a running buffer (e.g., HBS-EP+).

  • Inject the ligand solutions over the immobilized protein surface at a constant flow rate.

  • Monitor the association and dissociation phases in real-time.

  • Regenerate the sensor surface between injections using a suitable regeneration solution.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Circular Dichroism (CD) Spectroscopy for Conformational Changes

Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is highly sensitive to the secondary and tertiary structure of proteins. Ligand binding can induce conformational changes that are detectable by CD.

Protocol:

  • Prepare solutions of the protein (e.g., HSA) and ligand in a CD-compatible buffer.

  • Record the far-UV CD spectrum (e.g., 190-250 nm) of the protein alone to assess its secondary structure.

  • Titrate the protein solution with increasing concentrations of the ligand.

  • Record the CD spectrum after each addition.

  • Analyze the changes in the CD signal to monitor conformational changes upon binding.

Western Blot for Protein Expression Analysis

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

  • Lyse cells (e.g., H. pylori-infected gastric epithelial cells) to extract total protein.

  • Determine protein concentration using a suitable assay (e.g., BCA assay).

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CagA).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Molecular Docking

Principle: A computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol:

  • Obtain the 3D structures of the protein target (from PDB or homology modeling) and the ligand (from databases or drawn using chemical software).

  • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Prepare the ligand by assigning charges and defining rotatable bonds.

  • Define the binding site on the protein (grid box).

  • Run the docking algorithm (e.g., AutoDock Vina) to generate a series of possible binding poses.

  • Analyze the results based on the predicted binding energy and the interactions observed in the best-ranked poses.

Visualizations

experimental_workflow cluster_ligand_prep Ligand Preparation cluster_binding_studies Binding Studies cluster_activity_assays Activity Assays cluster_computational Computational Analysis Neochebulinate Neochebulinate Methylation Methylation Neochebulinate->Methylation 1'-O-methylation This compound This compound Methylation->this compound Fluorescence_Quenching Fluorescence_Quenching This compound->Fluorescence_Quenching HSA SPR SPR This compound->SPR HSA CD_Spectroscopy CD_Spectroscopy This compound->CD_Spectroscopy HSA Western_Blot Western_Blot This compound->Western_Blot CagA Expression Enzyme_Assay Enzyme_Assay This compound->Enzyme_Assay PTPN9/11, DNA Gyrase Molecular_Docking Molecular_Docking This compound->Molecular_Docking Predict Binding Mode

Caption: Experimental workflow for characterizing the binding of this compound.

signaling_pathway H. pylori H. pylori CagA CagA H. pylori->CagA Secretes Host Cell Signaling Host Cell Signaling CagA->Host Cell Signaling Disrupts Neochebulinate Neochebulinate Neochebulinate->CagA Inhibits Expression Inhibition Inhibition Inflammation & Disease Inflammation & Disease Host Cell Signaling->Inflammation & Disease

Caption: Inhibition of H. pylori CagA-mediated signaling by neochebulinate.

References

Safety Operating Guide

Safe Disposal of 1'-O-methyl neochebulinate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other scientific endeavors, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 1'-O-methyl neochebulinate, a complex polyphenolic compound.

Immediate Safety and Handling Protocols

Before initiating any disposal process, it is crucial to adhere to standard laboratory safety protocols. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. An emergency eyewash station and safety shower should be readily accessible.

Quantitative Data

PropertyValue
Molecular Formula C₄₂H₃₆O₂₈
Molecular Weight 988.7 g/mol
Appearance Solid (presumed)
Solubility Not specified
Toxicity Data Not available

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility. This ensures the complete and safe destruction of the compound.

  • Waste Collection and Segregation :

    • Solid Waste : Collect solid this compound, along with any contaminated materials such as weighing paper or personal protective equipment, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste : If this compound is in a solution, use a shatter-proof container for collection. Do not mix this waste with other chemical waste streams to prevent potential reactions.[1]

    • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage :

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous waste, ensuring that it is segregated from other chemicals with which it might react.

  • Spill Management :

    • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

    • For solid spills, carefully sweep or scoop the material to avoid generating dust and place it into the designated hazardous waste container.

    • For liquid spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand, and then place the contaminated absorbent into the hazardous waste container.[2]

    • Clean the spill area thoroughly with an appropriate solvent and decontaminate all equipment used in the cleanup.

  • Arranging for Disposal :

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with accurate information about the waste, including its composition and quantity.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Identify Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood solid_waste Solid Waste: Collect in a labeled, leak-proof container fume_hood->solid_waste liquid_waste Liquid Waste: Collect in a labeled, shatter-proof container fume_hood->liquid_waste no_mixing Do Not Mix with Other Waste Streams solid_waste->no_mixing liquid_waste->no_mixing storage Store in a Designated Secure Area no_mixing->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs disposal Professional Disposal (Incineration) contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: This guide provides general recommendations based on best practices for handling similar chemical compounds. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets for any chemicals involved in your work.

References

Personal protective equipment for handling 1'-O-methyl neochebulinate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1'-O-methyl neochebulinate was found. The following guidance is based on the safety protocols for structurally similar compounds, namely gallotannins and hydrolyzable tannins. Researchers should handle this compound with caution and perform a thorough risk assessment before commencing any work.

Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the first line of defense against potential hazards associated with handling this compound. The following table summarizes the recommended PPE.

Body PartPersonal Protective Equipment (PPE)Specifications and Remarks
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before use.
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Body Laboratory coatShould be fully buttoned to provide maximum coverage.
Respiratory Dust mask or respiratorRecommended when handling the compound in powdered form to avoid inhalation of dust particles.[1]

Experimental Protocols: Handling and Disposal

Proper handling and disposal procedures are critical to maintaining a safe laboratory. The following step-by-step guidance outlines the key operational stages.

Handling:

  • Preparation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Before handling, ensure all necessary PPE is worn correctly.

  • Weighing and Transferring: When weighing and transferring the powdered compound, use caution to avoid generating dust.[1] Use a spatula for transfers and close the container immediately after use.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[2] Clean all contaminated surfaces.

Disposal:

  • Waste Collection: All disposable materials contaminated with this compound, including gloves, weigh boats, and pipette tips, should be placed in a designated, sealed waste container.

  • Waste Disposal: The chemical waste should be disposed of in accordance with local, state, and federal regulations.[3] Contact your institution's environmental health and safety department for specific guidance on chemical waste disposal.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Work in a Ventilated Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound Carefully prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_wash Wash Hands Thoroughly handle_dissolve->cleanup_wash cleanup_decontaminate Decontaminate Work Surfaces cleanup_wash->cleanup_decontaminate dispose_collect Collect Contaminated Waste cleanup_decontaminate->dispose_collect dispose_label Label Waste Container dispose_collect->dispose_label dispose_remove Arrange for Chemical Waste Pickup dispose_label->dispose_remove

Safe handling and disposal workflow.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.